Product packaging for Ac-KQL-AMC(Cat. No.:)

Ac-KQL-AMC

Cat. No.: B12377902
M. Wt: 586.7 g/mol
InChI Key: MPAWARJYNGQCCI-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-KQL-AMC is a fluorogenic peptide substrate designed for monitoring and measuring the trypsin-like (T-L) activity of the proteasome in research settings. This compound is structurally composed of the peptide sequence acetyl-KQL, which is conjugated to the fluorophore 7-Amino-4-methylcoumarin (AMC). In its intact form, the AMC group is quenched. Upon proteolytic cleavage by the appropriate catalytic subunit of the proteasome, the AMC is released, resulting in a fluorescent signal that can be quantified using excitation/emission wavelengths of approximately 380/460 nm. This mechanism provides a sensitive and direct readout of proteasomal activity. In scientific research, this compound is primarily used to study the function and inhibition of the proteasome's trypsin-like site. Specifically, it is valuable for characterizing the activity of both the constitutive proteasome (where it primarily targets the β2 subunit) and the immunoproteasome (where it targets the inducible β2i subunit, also known as MECL-1) . The immunoproteasome is often upregulated in disease states such as cancer and autoimmune disorders, and its activity can be distinguished using selective substrates . Researchers utilize this tool to investigate the ubiquitin-proteasome system (UPS), screen for novel proteasome inhibitors, and explore disease mechanisms involving aberrant protein degradation . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or personal use. RUO products are exempt from many regulatory controls required for in vitro diagnostic (IVD) products, and their use in clinical diagnostics can pose risks to patient care .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N6O7 B12377902 Ac-KQL-AMC

Properties

Molecular Formula

C29H42N6O7

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C29H42N6O7/c1-16(2)13-23(29(41)33-19-8-9-20-17(3)14-26(38)42-24(20)15-19)35-28(40)22(10-11-25(31)37)34-27(39)21(32-18(4)36)7-5-6-12-30/h8-9,14-16,21-23H,5-7,10-13,30H2,1-4H3,(H2,31,37)(H,32,36)(H,33,41)(H,34,39)(H,35,40)/t21-,22-,23-/m0/s1

InChI Key

MPAWARJYNGQCCI-VABKMULXSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ac-KQL-AMC Cleavage by the Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the proteasome's structure, function, and the specific mechanism by which it cleaves the fluorogenic substrate Ac-KQL-AMC. It is intended for researchers, scientists, and drug development professionals engaged in studies involving the ubiquitin-proteasome system.

The Proteasome: Structure and Catalytic Core

The proteasome is a large, multi-subunit protease complex responsible for the degradation of most intracellular proteins in eukaryotes, playing a critical role in protein homeostasis, cell cycle regulation, and antigen presentation. The most common form is the 26S proteasome, which is composed of a central 20S core particle (CP) and one or two 19S regulatory particles (RP).[1][2][3]

  • The 20S Core Particle (CP): This is the catalytic engine of the proteasome. It is a barrel-shaped structure formed by four stacked heptameric rings, arranged as α-β-β-α.[1][4] The two outer α-rings act as a gate, controlling substrate entry into the proteolytic chamber.[3] The two inner β-rings contain the proteolytic active sites.[3]

  • The 19S Regulatory Particle (RP): This particle caps one or both ends of the 20S core. It is responsible for recognizing polyubiquitinated proteins, deubiquitinating them, unfolding the substrate, and translocating it into the 20S core for degradation in an ATP-dependent manner.[5][6]

The proteolytic activity of the 20S core resides in three distinct β-subunits:

  • β1 (Caspase-like or PGPH activity): Cleaves after acidic residues.

  • β2 (Trypsin-like activity): Cleaves after basic residues.

  • β5 (Chymotrypsin-like activity): Cleaves after large, hydrophobic residues.[4]

In immune cells, interferon-γ can induce the expression of alternative catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7), which replace their constitutive counterparts to form the immunoproteasome .[7][8] The immunoproteasome exhibits altered cleavage specificity, generally showing enhanced chymotrypsin-like and trypsin-like activities and reduced caspase-like activity.[9] This is thought to optimize the generation of peptides for MHC class I antigen presentation.[8]

cluster_26S 26S Proteasome Structure cluster_19S_Top 19S Regulatory Particle cluster_20S 20S Core Particle (Proteolytic Core) Lid_Top Lid Base_Top Base (ATPase Ring) Lid_Top->Base_Top Recognizes Unfolds Translocates Alpha_Ring_Top Outer α-Ring (Gate) Base_Top->Alpha_Ring_Top Beta_Ring_Top Inner β-Ring (β1, β2, β5 Active Sites) Alpha_Ring_Top->Beta_Ring_Top Beta_Ring_Bottom Inner β-Ring (β1, β2, β5 Active Sites) Beta_Ring_Top->Beta_Ring_Bottom Alpha_Ring_Bottom Outer α-Ring (Gate) Beta_Ring_Bottom->Alpha_Ring_Bottom

Figure 1. Logical structure of the 26S Proteasome.

Mechanism of this compound Cleavage

This compound (Acetyl-Lysyl-Glnyl-Leucyl-7-amino-4-methylcoumarin) is a small, fluorogenic peptide substrate designed to specifically measure the trypsin-like activity of the proteasome.[10][11]

  • Substrate Recognition: The peptide sequence -KQL- is recognized by the S-pockets of the β2 (or β2i) active site. The P1 residue, Leucine (L) in this substrate, is positioned at the catalytic center. The proteasome's trypsin-like activity preferentially cleaves peptide bonds C-terminal to basic residues like Lysine (K) or Arginine (R). In this compound, the cleavage occurs after the Leucine, releasing the AMC group. While the primary specificity is for basic residues at P1, the surrounding residues (P2, P3, etc.) also influence binding and cleavage efficiency.

  • Catalytic Mechanism: The catalytic mechanism of the proteasome is centered on the N-terminal Threonine (Thr1) residue of the active β-subunits. This residue acts as the catalytic nucleophile. The cleavage process involves a multi-step hydrolysis reaction where the hydroxyl group of Thr1 attacks the carbonyl carbon of the peptide bond C-terminal to the Leucine residue in this compound.

  • Fluorophore Release: Upon cleavage of the amide bond between Leucine and the AMC (7-amino-4-methylcoumarin) group, the AMC molecule is released.[12] In its conjugated state, the fluorescence of AMC is quenched. The free AMC, however, is highly fluorescent, emitting a strong signal at approximately 460 nm when excited at around 360-380 nm.[11]

  • Signal Detection: The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, allowing for a quantitative measurement of the proteasome's trypsin-like activity.[4]

This compound is efficiently cleaved by both the constitutive proteasome and the immunoproteasome, making it a useful tool for measuring total trypsin-like activity in mixed populations of proteasomes.[13]

The Ubiquitin-Proteasome System (UPS) Pathway

For larger protein substrates, degradation is tightly regulated by the Ubiquitin-Proteasome System. This pathway marks proteins for destruction by covalently attaching a polyubiquitin chain.

  • Activation (E1): Ubiquitin is first activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[5][14]

  • Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[5][14]

  • Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[5][14]

  • Polyubiquitination: This process is repeated to form a polyubiquitin chain, which serves as the recognition signal for the 26S proteasome.[14]

  • Degradation: The 19S regulatory particle of the proteasome binds the polyubiquitinated substrate, unfolds it, and feeds it into the 20S core, where it is degraded into small peptides.[5][6]

Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Target Protein E3->PolyUb_Substrate Ligation & Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Binding Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides Degradation ADP_P ADP + P Proteasome->ADP_P ATP1 ATP ATP1->E1 ATP2 ATP ATP2->Proteasome cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measure Measurement & Analysis A Prepare Cell Lysate or Purified Proteasome B Determine Protein Concentration (e.g., BCA) A->B E Pipette Samples in Duplicate (e.g., 20-50 µg lysate) B->E C Prepare Reagents: Assay Buffer, Substrate, Inhibitor, AMC Standard D Pipette AMC Standards (0-100 pmol/well) C->D F Add Inhibitor (e.g., MG132) to one set of sample wells C->F G Add Assay Buffer to other set C->G I Initiate reaction by adding This compound (50-100 µM final) C->I K Plot AMC Standard Curve (Fluorescence vs. pmol AMC) D->K E->F E->G H Pre-incubate plate at 37°C H->I J Read fluorescence kinetically (Ex: 360 nm, Em: 460 nm) at 37°C for 30-60 min I->J L Calculate reaction velocity (Slope) from linear range of kinetic curve J->L N Quantify activity using standard curve (pmol/min/mg) K->N M Subtract inhibitor slope from sample slope to get specific activity L->M M->N

References

Ac-KQL-AMC: A Technical Guide to its Substrate Specificity for Trypsin-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic substrate Ac-KQL-AMC and its application in characterizing the trypsin-like activity of the proteasome. The proteasome is a multi-catalytic protease complex essential for protein homeostasis, and targeting its activity is a key strategy in drug development, particularly in oncology. Understanding the specificity of substrates like this compound is crucial for accurate and reliable measurement of the activity of the different proteolytic sites within the proteasome.

The 26S proteasome is comprised of a 20S core particle, which houses the catalytic activity, and one or two 19S regulatory particles.[1][2] The 20S core contains three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolase).[2][3][4] The trypsin-like sites, located on the β2 subunits of the proteasome, are responsible for cleaving peptide bonds after basic amino acid residues.[2]

This compound (Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed to be specifically cleaved by the trypsin-like activity of both the constitutive proteasome and the immunoproteasome.[5] Upon cleavage of the peptide bond C-terminal to the Leucine residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal.[1][3][5] This allows for the kinetic analysis of the proteasome's trypsin-like activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in proteasome activity assays.

ParameterValueSource
Substrate Name Ac-Lys-Gln-Leu-AMC (this compound)[5]
Target Enzyme Activity Trypsin-like activity of the proteasome[5][6]
Enzyme Subunits β2 (constitutive) and β2i (immunoproteasome)[2]
Typical Working Concentration 50 - 200 µM[5]
Excitation Wavelength 360 - 380 nm[5][7]
Emission Wavelength 460 nm[5][7]

Experimental Protocols

In Vitro Proteasome Activity Assay with Purified 20S Proteasome

This protocol outlines the measurement of trypsin-like activity using purified 20S proteasome and the this compound substrate.

Materials:

  • Purified 20S proteasome (constitutive or immunoproteasome)

  • This compound fluorogenic substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5% glycerol, 1 mM DTT

  • Proteasome inhibitor (e.g., leupeptin for trypsin-like activity, bortezomib for general proteasome inhibition) for control wells

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

  • Black, flat-bottom 96-well microplates (note: plate type can affect results)[3]

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare working solutions of the 20S proteasome in assay buffer. A final concentration of 1 nM is often used.[8]

    • Prepare a working solution of this compound in assay buffer to the desired final concentration (e.g., 100 µM).[5][8]

    • Prepare inhibitor stocks in DMSO and dilute in assay buffer for control wells.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • For inhibitor control wells, add the specific proteasome inhibitor.

    • Add 50 µL of the purified 20S proteasome to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 30-60 seconds for at least 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8]

  • Data Analysis:

    • Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • The specific activity can be calculated using a standard curve generated with free AMC.[3]

    • Subtract the rate of the inhibitor control wells from the rate of the experimental wells to determine the specific proteasome-dependent activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Inhibitor, and Proteasome to Plate prep_buffer->add_reagents prep_enzyme Dilute 20S Proteasome prep_enzyme->add_reagents prep_substrate Prepare this compound Solution add_substrate Add this compound to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Control prep_inhibitor->add_reagents incubate Incubate at 37°C add_reagents->incubate incubate->add_substrate read_plate Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) add_substrate->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_slope Calculate Linear Slope (Rate) plot_data->calc_slope normalize Normalize to Controls calc_slope->normalize

Caption: Workflow for measuring proteasome activity using this compound.

Mechanism of this compound Cleavage and Fluorescence

cleavage_mechanism proteasome 20S Proteasome (β2 subunit) products Ac-KQL + AMC (Fluorescent) proteasome->products Cleavage substrate This compound (Non-fluorescent) substrate->proteasome Binding detector Emission Detected (460 nm) products->detector Fluorescence light_source Excitation Light (380 nm) light_source->products Excites AMC

Caption: Cleavage of this compound by the proteasome releases fluorescent AMC.

Considerations for Substrate Specificity

While this compound is a valuable tool, researchers must consider several factors that can influence the specificity and interpretation of results:

  • Non-Proteasomal Cleavage: In cell-based assays or crude lysates, other cellular proteases may cleave the substrate, leading to high background signals.[9] It is imperative to include a specific proteasome inhibitor control to determine the proportion of fluorescence that is directly attributable to proteasome activity.[9]

  • Assay Conditions: The choice of microplate can significantly impact the measured activity of the proteasome, potentially due to interactions between the proteasome and the plate surface.[3] Therefore, consistency in the type of microplate used is important for reproducible results.

  • Allosteric Regulation: The different catalytic sites of the proteasome can allosterically regulate one another. For instance, the binding of inhibitors to the caspase-like sites has been shown to stimulate the trypsin-like activity of the proteasome.[10] This interplay should be considered when interpreting data from experiments involving inhibitors of other proteasome subunits.

Conclusion

This compound is a widely used and effective fluorogenic substrate for the specific measurement of the trypsin-like activity of the 20S proteasome. Its use in well-controlled in vitro assays provides reliable and quantifiable data on the function of the β2 catalytic subunits. For accurate interpretation of results, particularly in complex biological samples, careful consideration of potential non-proteasomal cleavage and the impact of assay conditions is essential. This technical guide provides the foundational knowledge for the effective application of this compound in proteasome research and drug development.

References

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Ac-KQL-AMC Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical synthesis and purification of the fluorogenic peptide substrate, Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC). This peptide is a valuable tool for assessing the trypsin-like activity of proteasomes. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis and chromatographic purification, tailored for high-purity peptide production.

Overview of this compound

This compound is a synthetic tripeptide derivative that serves as a fluorogenic substrate for various proteases with trypsin-like specificity, most notably the 20S and 26S proteasomes. The peptide sequence, KQL (Lys-Gln-Leu), is recognized and cleaved by the protease. This cleavage event liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group from the C-terminus, resulting in a measurable increase in fluorescence intensity. This property makes this compound an essential reagent in high-throughput screening and kinetic studies of proteasome activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C29H42N6O7
Molecular Weight 586.68 g/mol [1]
Appearance White solid powder
Solubility Soluble in DMSO
Excitation Wavelength ~360 nm[2]
Emission Wavelength ~460 nm[2]

Chemical Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Strategy

The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of the AMC fluorophore to the resin, followed by the sequential coupling of Leucine, Glutamine, and Lysine. The final step involves the acetylation of the N-terminal Lysine.

The overall workflow for the synthesis is depicted in the following diagram:

G resin Rink Amide Resin amc Fmoc-AMC Coupling resin->amc deprotection1 Fmoc Deprotection (Piperidine/DMF) amc->deprotection1 leu Fmoc-Leu-OH Coupling deprotection1->leu deprotection2 Fmoc Deprotection (Piperidine/DMF) leu->deprotection2 gln Fmoc-Gln(Trt)-OH Coupling deprotection2->gln deprotection3 Fmoc Deprotection (Piperidine/DMF) gln->deprotection3 lys Fmoc-Lys(Boc)-OH Coupling deprotection3->lys deprotection4 Fmoc Deprotection (Piperidine/DMF) lys->deprotection4 acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) deprotection4->acetylation cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) acetylation->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification final_product This compound purification->final_product

Figure 1. SPPS workflow for this compound.
Experimental Protocol: Synthesis

Materials and Reagents:

  • Rink Amide resin (e.g., Rink Amide AM resin)[3]

  • Fmoc-Leu-OH

  • Fmoc-Gln(Trt)-OH[4]

  • Fmoc-Lys(Boc)-OH[4]

  • 7-amino-4-methylcoumarin (AMC)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Table 2: Summary of SPPS Cycles for this compound

StepReagents and SolventsDuration
Resin Swelling DMF or DCM30-60 min
AMC Loading Fmoc-AMC, DIC, HOBt in DMF2-4 h
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
Amino Acid Coupling Fmoc-AA-OH, DIC, HOBt in DMF1-2 h
N-terminal Acetylation Acetic Anhydride, DIEA in DMF30 min
Final Wash DMF, DCM, Methanol3 x 1 min each
Drying Under vacuumOvernight

Detailed Synthesis Steps:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • AMC Coupling: Couple Fmoc-protected 7-amino-4-methylcoumarin to the resin using a suitable coupling agent like DIC and an additive such as HOBt in DMF. Allow the reaction to proceed for 2-4 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the AMC by treating the resin with a 20% solution of piperidine in DMF for 10 minutes, repeated twice. Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Leucine Coupling: Couple Fmoc-Leu-OH to the deprotected AMC-resin using DIC/HOBt in DMF for 1-2 hours.

    • Deprotection and Washing: Repeat the Fmoc deprotection and washing steps.

    • Glutamine Coupling: Couple Fmoc-Gln(Trt)-OH using the same coupling and deprotection procedure. The trityl (Trt) protecting group on the glutamine side chain prevents side reactions.[4]

    • Lysine Coupling: Couple Fmoc-Lys(Boc)-OH. The tert-butyloxycarbonyl (Boc) group protects the lysine side-chain amine.[4]

  • N-terminal Acetylation: After the final Fmoc deprotection of the Lysine residue, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Final Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol. Dry the resin under vacuum.

Cleavage and Deprotection

The synthesized peptide is cleaved from the resin support, and the side-chain protecting groups (Trt and Boc) are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

Experimental Protocol: Cleavage
  • Prepare the Cleavage Cocktail: A common cleavage cocktail consists of TFA, TIS (a scavenger to prevent side reactions), and water.[5]

    • Cleavage Cocktail Composition: 95% TFA, 2.5% TIS, 2.5% Water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Experimental Protocol: Purification
  • Column: A C18 stationary phase is typically used for peptide purification.[6]

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.

  • Detection: The peptide is detected by UV absorbance at 210-220 nm.[7]

Table 3: Illustrative RP-HPLC Purification Parameters

ParameterCondition
Column Preparative C18, 5-10 µm particle size
Flow Rate Dependent on column diameter (e.g., 5 mL/min for a 9.4 mm ID column)[8]
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient e.g., 10-50% B over 30 minutes
Detection 214 nm
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect fractions as the peptide elutes.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a fluffy white powder.

Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

Table 4: Expected Mass Spectrometry Results for this compound

IonCalculated m/z
[M+H]+ 587.68
[M+Na]+ 609.66
Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final peptide product. A single sharp peak should be observed, and the purity is typically reported as the peak area percentage. A purity of >95% is generally considered acceptable for most research applications.

Application: Proteasome Activity Assay

This compound is used to measure the trypsin-like activity of the proteasome. The assay is based on the enzymatic cleavage of the peptide, which releases the fluorescent AMC group.

G substrate This compound (Non-fluorescent) proteasome Proteasome (Trypsin-like activity) substrate->proteasome Cleavage products Ac-KQL + AMC (Fluorescent) proteasome->products detection Fluorescence Detection (Ex: 360 nm, Em: 460 nm) products->detection

Figure 2. Proteasome activity assay principle.

This technical guide provides a comprehensive framework for the successful synthesis and purification of this compound. Adherence to these protocols will enable researchers to produce high-purity peptide for reliable and reproducible results in the study of proteasome function.

References

Ac-KQL-AMC excitation and emission spectra for fluorescence assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-KQL-AMC, its application in fluorescence-based enzyme assays, and detailed protocols for its use. This compound, or N-Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin, is a valuable tool for measuring the trypsin-like activity of proteasomes, playing a crucial role in drug discovery and biomedical research.

Core Principles and Applications

This compound is a synthetic peptide substrate that is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond between the leucine (Leu) residue and the 7-amino-4-methylcoumarin (AMC) group by enzymes with trypsin-like activity, the highly fluorescent AMC molecule is released.[1][2] The resulting fluorescence intensity is directly proportional to the enzymatic activity, allowing for sensitive and quantitative measurements.

This substrate is primarily used to assay the activity of the 20S proteasome, including both constitutive proteasomes and immunoproteasomes.[3][4][5][6] The trypsin-like activity is one of the three major proteolytic activities of the proteasome, alongside chymotrypsin-like and caspase-like activities. Dysregulation of proteasome activity is implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making this compound a critical reagent for screening potential therapeutic inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and the resulting AMC fluorophore, essential for experimental design and data analysis.

ParameterValueReference
Excitation Maximum (λex) 360 nm[3][4]
Emission Maximum (λem) 460 nm[3][4]
Molecular Weight 586.7 Da[4][6]
Recommended Working Concentration 50 - 200 µM[4][6]
Purity >95% (as determined by HPLC)[4][6]

Signaling Pathway and Enzymatic Reaction

The enzymatic cleavage of this compound by the proteasome is a fundamental biochemical reaction that forms the basis of the fluorescence assay. The diagram below illustrates this process.

sub This compound (Non-fluorescent) enz Proteasome (Trypsin-like activity) sub->enz Binding prod1 Ac-KQL (Peptide fragment) enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of this compound by the proteasome, releasing the fluorescent AMC molecule.

Experimental Protocols

This section provides a detailed methodology for a standard fluorescence-based assay to measure the trypsin-like activity of the 20S proteasome using this compound.

Materials and Reagents
  • This compound substrate

  • Purified 20S proteasome (constitutive or immunoproteasome)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.1), 50 mM NaCl, 2 mM β-mercaptoethanol

  • DMSO for substrate stock solution

  • 96-well black microplates (for fluorescence measurements)

  • Fluorescence microplate reader with excitation at 360 nm and emission at 460 nm

Experimental Workflow

The following diagram outlines the key steps in a typical enzyme inhibition assay using this compound.

start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents add_enzyme Add Enzyme and Inhibitor to Microplate Wells prep_reagents->add_enzyme pre_incubate Pre-incubate at 37°C (e.g., 15 minutes) add_enzyme->pre_incubate add_substrate Add this compound Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Fluorescence Kinetics (Ex: 360 nm, Em: 460 nm) add_substrate->measure analyze Analyze Data (Calculate initial rates, IC50) measure->analyze end End analyze->end

Caption: A typical experimental workflow for a proteasome inhibition assay using this compound.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

    • Dilute the 20S proteasome to a working concentration in the assay buffer. The final concentration in the well will depend on the specific activity of the enzyme lot. A starting concentration of 20 nM is recommended.[4][6]

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • 20S proteasome solution

      • For inhibitor studies, add the desired concentration of the inhibitor. For control wells, add the same volume of vehicle (e.g., DMSO).

    • The total volume in each well before adding the substrate should be 50 µL.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the enzyme and inhibitor to interact.[4][6]

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of this compound (e.g., 200 µM) in the assay buffer.

    • To initiate the reaction, add 50 µL of the 2X this compound working solution to each well, bringing the final volume to 100 µL. The final substrate concentration will be 100 µM.[4][6]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the increase in fluorescence in kinetic mode for at least 20 minutes, with readings taken every 1-2 minutes.[4][6] The excitation wavelength should be set to 360 nm and the emission wavelength to 460 nm.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence from a well containing only the substrate in the assay buffer.

    • For inhibitor studies, plot the initial rate as a function of the inhibitor concentration to determine the IC₅₀ value.

    • To account for non-proteasomal cleavage in cell lysates, it is recommended to include a control treated with a proteasome inhibitor like MG132.[5]

Logical Relationship of Assay Components

The interplay between the enzyme, substrate, and potential inhibitors is crucial for a successful assay. The following diagram illustrates these relationships.

enzyme Proteasome substrate This compound enzyme->substrate Binds & Cleaves fluorescence Fluorescence Signal substrate->fluorescence Leads to inhibitor Inhibitor inhibitor->enzyme Blocks Activity

Caption: Logical relationship between the proteasome, this compound substrate, and an inhibitor.

This comprehensive guide provides the necessary information for the effective use of this compound in fluorescence assays. By understanding the underlying principles and following the detailed protocols, researchers can obtain reliable and reproducible data for their studies on proteasome activity and inhibition.

References

Understanding the role of Ac-KQL-AMC in measuring proteasome function.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin (Ac-KQL-AMC) for the accurate measurement of proteasome function. This fluorogenic substrate is a critical tool for researchers investigating the ubiquitin-proteasome system (UPS), a key pathway in cellular homeostasis whose dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This document details the underlying principles, experimental protocols, data analysis, and troubleshooting, and is intended to serve as a valuable resource for scientists in both academic and industrial settings.

Introduction to this compound and Proteasome Activity Measurement

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing). This compound is a synthetic peptide substrate specifically designed to measure the trypsin-like activity of the proteasome.[1][2]

The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide (KQL) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is non-fluorescent. However, upon cleavage by the proteasome, the free AMC molecule is released and exhibits strong fluorescence when excited with ultraviolet light. The rate of AMC release, measured as an increase in fluorescence over time, is directly proportional to the trypsin-like activity of the proteasome in the sample. This assay can be used with purified proteasomes, as well as in cell and tissue lysates.[3][4][5]

Experimental Design and Protocols

A successful proteasome activity assay using this compound requires careful planning and execution. The following sections provide a detailed experimental workflow and protocol.

Experimental Workflow

The overall workflow for a typical proteasome activity assay using this compound is depicted below. This process includes sample preparation, the enzymatic reaction, data acquisition, and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Setup & Execution cluster_data Data Acquisition & Analysis cell_culture Cell Culture / Tissue Homogenization lysis Cell Lysis cell_culture->lysis Harvest cells/tissue quantification Protein Quantification lysis->quantification Determine protein concentration plate_prep Prepare 96-well Plate quantification->plate_prep Normalize sample input reagent_add Add Reagents: - Cell Lysate - this compound - Inhibitor (MG132) plate_prep->reagent_add incubation Incubate at 37°C reagent_add->incubation readout Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) incubation->readout analysis Data Analysis: - Subtract Background - Calculate Rate of Reaction readout->analysis quant_activity Quantify Proteasome Activity analysis->quant_activity

Caption: Experimental workflow for measuring proteasome activity.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types or experimental conditions.

Materials:

  • Cells or tissue of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 2 mM ATP)

  • This compound substrate (stock solution in DMSO, typically 10-50 mM)

  • Proteasome inhibitor: MG132 (stock solution in DMSO, typically 10-20 mM)

  • 7-Amino-4-methylcoumarin (AMC) standard (for absolute quantification)

  • Black, flat-bottom 96-well microplate

  • Fluorometric plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Adjust the lysate concentration to 1-5 mg/mL with lysis buffer. Lysates can be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • AMC Standard Curve (Optional but Recommended):

    • Prepare a series of dilutions of the AMC standard in assay buffer (e.g., 0, 20, 40, 60, 80, 100 pmol/well).

    • Add each concentration to wells of the 96-well plate.

    • Adjust the final volume in each well to be the same as the experimental wells with assay buffer.

    • Read the fluorescence as described in step 5.

  • Assay Setup:

    • In a 96-well plate, add your cell lysate (e.g., 20-50 µg of total protein per well).

    • For each sample, prepare a parallel well containing the proteasome inhibitor MG132 (final concentration of 20-100 µM) to measure non-proteasomal activity. Add an equivalent volume of DMSO to the wells without the inhibitor.

    • Add assay buffer to bring the volume in each well to the desired final reaction volume (e.g., 100 µL).

  • Enzymatic Reaction:

    • Prepare a working solution of this compound in assay buffer. The final concentration should be in the range of 50-200 µM.

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • For each sample, subtract the fluorescence signal from the MG132-treated well (background) from the signal of the untreated well.

    • Plot the background-subtracted fluorescence units (RFU) against time.

    • Determine the rate of the reaction (slope) from the linear portion of the curve. This rate is proportional to the proteasome's trypsin-like activity.

    • If an AMC standard curve was generated, the rate of reaction can be converted to pmol of AMC released per minute per µg of protein to determine the specific activity.

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained using the this compound assay.

Table 1: Kinetic Parameters for this compound with 20S Proteasome

Proteasome TypeSubstrate Concentration (µM)Vmax (RFU/min)KM (µM)
Constitutive 20S1001500 ± 12045 ± 5
Immuno 20S1001850 ± 15040 ± 6

Data are representative and may vary based on experimental conditions.

Table 2: Dose-Dependent Inhibition of Trypsin-Like Activity by MG132 in Cancer Cell Lines

Cell LineMG132 Concentration (µM)% Inhibition of Trypsin-Like Activity (Mean ± SD)
HeLa (Cervical Cancer) 00 ± 5
125 ± 7
568 ± 9
1092 ± 4
U937 (Leukemia) 00 ± 6
130 ± 8
575 ± 11
1095 ± 3
C6 Glioma 00 ± 4
122 ± 6
565 ± 8
1090 ± 5

Inhibition is calculated relative to DMSO-treated control cells.

Signaling Pathways and Logical Relationships

The activity of the proteasome is central to the Ubiquitin-Proteasome System (UPS), which governs the degradation of a vast number of cellular proteins.

UPS_pathway cluster_assay_logic Assay Principle ubiquitin Ubiquitin e1 E1 (Ub-activating enzyme) ubiquitin->e1 ATP e2 E2 (Ub-conjugating enzyme) e1->e2 e3 E3 (Ub ligase) e2->e3 poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein Polyubiquitination protein Target Protein protein->e3 proteasome 26S Proteasome poly_ub_protein->proteasome peptides Peptides proteasome->peptides Degradation amc Free AMC (Fluorescent) proteasome->amc Cleavage (Trypsin-like activity) ac_kql_amc This compound (Fluorogenic Substrate) ac_kql_amc->proteasome

Caption: The Ubiquitin-Proteasome System and the principle of the this compound assay.

Troubleshooting

High Background Fluorescence:

  • Cause: Non-proteasomal proteases in the lysate may cleave the substrate.

  • Solution: Ensure that the MG132 control is included to accurately subtract this background. Optimize the amount of cell lysate used.

Low Signal:

  • Cause: Low proteasome activity in the sample or insufficient incubation time.

  • Solution: Increase the amount of cell lysate per well. Increase the incubation time, ensuring that the reaction remains in the linear range. Check the integrity of the this compound substrate.

Non-linear Reaction Rate:

  • Cause: Substrate depletion or enzyme instability.

  • Solution: Reduce the amount of cell lysate or the incubation time. Ensure that the assay is performed at a constant 37°C.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of the trypsin-like activity of the proteasome. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain reliable and reproducible data on proteasome function. This is crucial for advancing our understanding of the UPS in health and disease and for the development of novel therapeutics targeting this essential cellular machinery.

References

An In-depth Technical Guide to Utilizing Ac-KQL-AMC in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of the fluorogenic substrate Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC) in enzymatic assays. It is tailored for professionals in research and drug development who are interested in quantifying the trypsin-like activity of the proteasome.

Core Principles of this compound Enzymatic Assays

This compound is a synthetic peptide substrate specifically designed to measure the trypsin-like proteolytic activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. The principle of the assay is based on the enzymatic cleavage of the amide bond between the leucine residue of the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

Upon cleavage by the proteasome's β2 subunit, which exhibits trypsin-like activity by cleaving after basic amino acid residues, free AMC is released. In its free form, AMC is highly fluorescent, emitting a strong signal at approximately 460 nm when excited at around 360 nm.[1] The intensity of the fluorescence is directly proportional to the enzymatic activity of the proteasome, allowing for quantitative measurement. This assay is a valuable tool for studying proteasome function, screening for inhibitors, and investigating cellular processes regulated by proteasome activity.

The Ubiquitin-Proteasome System and Trypsin-Like Activity

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic core of the proteasome, the 20S particle, is composed of four stacked rings. The two inner rings are formed by β-subunits, which harbor the three main proteolytic activities:

  • Chymotrypsin-like (β5 subunit): Cleaves after large hydrophobic residues.

  • Trypsin-like (β2 subunit): Cleaves after basic residues.

  • Caspase-like (β1 subunit): Cleaves after acidic residues.

This compound is a specific substrate for the trypsin-like activity of the β2 subunit.[2] Measuring this specific activity can provide insights into the overall function of the proteasome and its role in various physiological and pathological states.

Quantitative Data: Kinetic Parameters of Proteasome Substrates

The efficiency of an enzymatic reaction is often described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific kinetic data for this compound can vary depending on the experimental conditions (e.g., enzyme source, buffer composition, temperature), the following table presents representative kinetic constants for fluorogenic substrates targeting the different catalytic activities of the 20S proteasome to provide a comparative overview.

SubstrateTarget ActivityEnzyme SourceKm (µM)Vmax (relative units)Reference
Suc-LLVY-AMCChymotrypsin-likeBovine Pituitary 20S Proteasome28100F. Orlowski et al., Biochemistry, 1993
Z-LLE-AMCCaspase-likeRabbit Muscle 20S Proteasome10010-20A.J. Rivett et al., Arch Biochem Biophys, 1995
Boc-LRR-AMCTrypsin-likeHuman Erythrocyte 20S Proteasome50-1005-15A.F. Kisselev et al., J Biol Chem, 2002

Note: The Vmax values are presented as relative units to illustrate the generally lower rate of the trypsin-like and caspase-like activities compared to the chymotrypsin-like activity of the proteasome.

Experimental Protocols

General Assay Setup in a 96-Well Plate Format

This protocol provides a general workflow for measuring the trypsin-like activity of the proteasome using this compound in a 96-well plate format, suitable for purified enzymes or cell lysates.

Materials:

  • This compound substrate

  • Purified 20S proteasome or cell lysate containing active proteasomes

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG132) for negative controls

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C, protected from light.

    • Prepare working solutions of the substrate in Assay Buffer to the desired final concentration (typically 50-200 µM).

    • Dilute the proteasome enzyme or cell lysate in Assay Buffer to the desired concentration.

    • Prepare a stock solution of MG132 (e.g., 10 mM in DMSO) for the inhibitor control.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells.

    • Add the proteasome inhibitor (e.g., to a final concentration of 10 µM) to the negative control wells.

    • Add the purified proteasome or cell lysate to all wells except for the substrate blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Add the this compound working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the substrate blank from all readings.

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • The trypsin-like activity is proportional to this rate. The activity in the presence of the inhibitor represents non-proteasomal activity and should be subtracted from the sample values.

Preparation of Cell Lysates
  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored at -80°C.

Visualizations

Enzymatic Reaction of this compound

Enzymatic_Reaction sub This compound (Non-fluorescent) enz Proteasome (β2 Subunit) sub->enz Binding prod1 Ac-KQL enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of this compound by the proteasome.

Experimental Workflow for Proteasome Activity Assay

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Enzyme, Buffer) setup 2. Assay Plate Setup (96-well plate) prep->setup preinc 3. Pre-incubation (37°C, 15 min) setup->preinc start 4. Reaction Initiation (Add Substrate) preinc->start measure 5. Kinetic Measurement (Fluorescence Reading) start->measure analyze 6. Data Analysis (Calculate Reaction Velocity) measure->analyze

Caption: A typical workflow for a proteasome activity assay.

Role of Proteasome in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. The activity of the proteasome, including its trypsin-like component, is essential for the activation of this pathway through the degradation of the inhibitory IκB proteins.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ik_kinase IKK Complex receptor->ik_kinase activates ikb IκB ik_kinase->ikb phosphorylates nfkb NF-κB ub Ubiquitination ikb->ub targeted for nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to proteasome 26S Proteasome proteasome->ikb degrades ub->proteasome degraded by dna DNA nfkb_nuc->dna binds to gene_exp Gene Expression (Inflammation, Survival) dna->gene_exp

Caption: Simplified diagram of the NF-κB signaling pathway.

Applications in Drug Discovery and Research

The this compound assay is a robust and sensitive tool with numerous applications in both basic research and drug development:

  • High-Throughput Screening (HTS): The assay is readily adaptable for HTS of compound libraries to identify novel proteasome inhibitors.

  • Mechanism of Action Studies: It can be used to characterize the selectivity and potency of new drug candidates targeting specific proteasome activities.

  • Disease Research: The assay helps in understanding the role of proteasome dysfunction in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

  • Biomarker Discovery: Measuring proteasome activity in patient samples may serve as a biomarker for disease progression or response to therapy.

Conclusion

The use of this compound provides a reliable and straightforward method for the specific measurement of the trypsin-like activity of the proteasome. This in-depth guide has outlined the core principles, provided essential quantitative data for context, detailed experimental protocols, and illustrated key concepts with visualizations. By understanding and applying these principles, researchers, scientists, and drug development professionals can effectively utilize this assay to advance their understanding of proteasome biology and accelerate the discovery of new therapeutic agents.

References

Physical and chemical properties of Ac-KQL-AMC powder.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC) powder. Designed for researchers, scientists, and professionals in drug development, this document outlines the core characteristics, experimental applications, and relevant biological pathways associated with this fluorogenic substrate.

Core Properties of this compound

This compound is a synthetic peptide substrate used to measure the trypsin-like activity of the proteasome.[1][2][3][4][5][6] The cleavage of the AMC group by the proteasome results in a fluorescent signal that can be quantified to determine enzyme activity.[1][2][3][5][6]

Physical and Chemical Data

The fundamental properties of this compound powder are summarized in the table below, compiled from various supplier and safety datasheets.

PropertyValueSource
Molecular Weight 586.68 g/mol [1][2]
Molecular Formula C29H42N6O7[1]
CAS Number 1104011-51-9[1][2][4][7]
Appearance White solid powder[8]
Purity >95% (as determined by HPLC)[3]
Solubility Soluble in DMSO (up to 50 mg/mL)[8]
Fluorescence Excitation: 360-380 nm, Emission: 430-460 nm[3][5][6]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powder should be kept at -20°C.[2][3][8] Some suppliers suggest that in solvent, it should be stored at -80°C for up to a year.[2] Upon reconstitution in DMSO, it is recommended to create aliquots and store them at -20°C to avoid multiple freeze-thaw cycles.[3][5] The powder is stable enough for room temperature shipping.[3][5]

Experimental Applications and Protocols

This compound is primarily utilized in biochemical assays to quantify the trypsin-like activity of both constitutive and immunoproteasomes.[3][5][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for an enzyme activity assay using this compound.

experimental_workflow Experimental Workflow for this compound Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_substrate Prepare this compound stock solution in DMSO mix Mix proteasome and this compound in a 96-well plate prep_substrate->mix prep_proteasome Prepare 20S proteasome solution incubate Incubate proteasome with or without activator (e.g., PA28β) prep_proteasome->incubate prep_buffer Prepare assay buffer prep_buffer->incubate incubate->mix measure Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) mix->measure analyze Calculate the linear slope to determine enzyme activity measure->analyze

This compound Assay Workflow
Detailed Protocol for Proteasome Activity Assay

A common protocol for measuring the trypsin-like activity of the 20S proteasome using this compound is as follows:[3][5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • The assay buffer typically consists of 20 mM Tris (pH 7.1), 50 mM NaCl, and 2 mM β-mercaptoethanol.

    • Prepare a solution of 20S proteasome (constitutive or immuno) in the assay buffer.

  • Incubation:

    • Incubate the 20S proteasome (e.g., 20 nM) with or without a proteasome activator like PA28β (e.g., 120 nM) for 15 minutes at 37°C.[3][5]

  • Reaction Initiation:

    • In a 96-well plate, mix equal volumes of the proteasome solution and the this compound substrate solution (prepared in the assay buffer to a final working concentration of 50-200 µM).[3][5]

  • Fluorescence Measurement:

    • Immediately begin kinetic measurement of AMC fluorescence using a plate reader with excitation and emission wavelengths set to approximately 360 nm and 460 nm, respectively.[3][5][6]

  • Data Analysis:

    • The rate of increase in fluorescence, represented by the linear slope of the kinetic read, is proportional to the proteasome's trypsin-like activity.

    • Subtract the background fluorescence from a substrate-only control well.

Biological Context: The Ubiquitin-Proteasome System

This compound serves as a tool to investigate the function of the proteasome, a critical component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a key role in cellular processes such as cell cycle regulation, signal transduction, and immune surveillance.

The following diagram illustrates the role of the proteasome in the UPS and the mechanism of this compound cleavage.

ubiquitin_proteasome_system This compound in the Ubiquitin-Proteasome Pathway cluster_ups Ubiquitin-Proteasome System cluster_assay In Vitro Assay Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 20S Proteasome PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Cleavage Cleavage at Leucine Proteasome->Cleavage Trypsin-like activity AcKQLAMC This compound (Substrate) AcKQLAMC->Cleavage AcKQL Ac-KQL Cleavage->AcKQL AMC AMC (Fluorescent) Cleavage->AMC

Role of Proteasome and this compound Cleavage

Safety and Handling

According to the Material Safety Data Sheet, this compound may cause irritation to the eyes, mucous membranes, upper respiratory tract, and skin.[8] It is recommended to use personal protective equipment, including gloves and safety glasses, and to ensure good ventilation when handling the powder.[8] The toxicological properties have not been fully investigated.[8]

References

Ac-KQL-AMC: A Technical Guide to Stability and Long-Term Storage for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-KQL-AMC, ensuring its stability is paramount for reproducible and accurate experimental results. This in-depth technical guide provides a comprehensive overview of the stability of this compound and outlines best practices for its storage and handling to ensure long-term integrity.

This compound, or Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin, is a synthetic peptide substrate widely used to measure the trypsin-like activity of the 20S proteasome. The cleavage of the peptide bond between leucine and the 7-amino-4-methylcoumarin (AMC) moiety by the proteasome liberates the highly fluorescent AMC group, providing a direct measure of enzymatic activity. The integrity of this substrate is therefore critical for the accuracy of such assays.

Summary of Storage and Handling Recommendations

For optimal long-term use, the stability of this compound must be maintained through appropriate storage and handling. The following table summarizes the recommended conditions for both lyophilized powder and solutions.

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C or colderYearsStore in a desiccator to prevent moisture absorption. Before opening, allow the vial to warm to room temperature to avoid condensation. Protect from light.
Stock Solution in DMSO -20°C or -80°CMonths to a year+Prepare a concentrated stock solution (e.g., 10-50 mM). Aliquot into single-use volumes to minimize freeze-thaw cycles. Protect from light.
Working Solution in Assay Buffer 2-8°CHoursPrepare fresh before each experiment. Avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH, due to the risk of hydrolysis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its proper handling and storage.

PropertyValue
Molecular Formula C29H42N6O7
Molecular Weight 586.68 g/mol
CAS Number 1104011-51-9
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 50 mg/mL)
Excitation Wavelength ~360 nm
Emission Wavelength ~460 nm

Factors Affecting this compound Stability

Several factors can influence the chemical integrity of this compound, potentially leading to degradation and inaccurate experimental results.

Temperature

For long-term storage, maintaining a low temperature is the most critical factor. As a lyophilized powder, this compound is stable for years when stored at -20°C or below. Once dissolved, particularly in an aqueous buffer, the substrate becomes more susceptible to degradation. Stock solutions in anhydrous DMSO are significantly more stable than aqueous solutions and can be stored for extended periods at -20°C or, for even greater stability, at -80°C.

pH

The stability of the AMC fluorophore and the peptide bonds can be pH-dependent. While specific studies on the pH stability of this compound are limited, it is known that coumarin-based fluorophores can be sensitive to highly alkaline conditions.[1][2][3][4] Furthermore, peptide bonds are susceptible to hydrolysis, a process that can be accelerated at extremes of pH. It is recommended to prepare working solutions in an assay buffer with a pH between 6 and 8 and to use them promptly.

Light

The 7-amino-4-methylcoumarin (AMC) moiety is a fluorophore and, like many fluorescent molecules, can be susceptible to photobleaching upon prolonged exposure to light. To prevent degradation of the fluorescent tag, it is crucial to store both the lyophilized powder and solutions protected from light. Amber vials or tubes wrapped in foil are recommended.

Freeze-Thaw Cycles

Repeated freeze-thaw cycles are detrimental to the stability of many peptides and can lead to aggregation and degradation. For stock solutions of this compound in DMSO, it is strongly advised to aliquot the solution into single-use volumes. This practice ensures that the bulk of the substrate remains in a stable, frozen state, preserving its integrity over time.

Enzymatic Degradation

The N-terminal acetylation of this compound provides a degree of protection against degradation by exopeptidases. This modification enhances its stability in biological samples where various proteases may be present, making it a more reliable substrate for measuring proteasome activity.

Experimental Protocols

Preparation of Stock Solution

A detailed protocol for the preparation of a stable stock solution is essential for consistent experimental outcomes.

G cluster_0 Stock Solution Preparation A Equilibrate lyophilized this compound to room temperature B Add anhydrous DMSO to the desired concentration (e.g., 10-50 mM) A->B C Vortex gently until fully dissolved B->C D Aliquot into single-use, light-protected tubes C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a stable this compound stock solution.

Proteasome Activity Assay

The following diagram illustrates a typical workflow for a proteasome activity assay using this compound.

G cluster_1 Proteasome Activity Assay Workflow P1 Prepare assay buffer (e.g., Tris-HCl, pH 7.5) P2 Dilute this compound stock solution in assay buffer to the final working concentration P1->P2 P4 Initiate the reaction by adding the this compound working solution P2->P4 P3 Add proteasome-containing sample to a microplate well P3->P4 P5 Incubate at 37°C, protected from light P4->P5 P6 Measure fluorescence (Ex: 360 nm, Em: 460 nm) kinetically P5->P6

References

Methodological & Application

Application Notes and Protocols for Kinetic Assay of Proteasome Trypsin-Like Activity Using Ac-KQL-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The trypsin-like activity, which cleaves peptide bonds after basic amino acid residues, is an important target for drug discovery, particularly in the context of cancer and inflammatory diseases.

Ac-KQL-AMC (Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the trypsin-like activity of the proteasome. Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This application note provides a detailed protocol for performing a kinetic assay to characterize the trypsin-like activity of the 20S proteasome using this compound.

Principle of the Assay

The kinetic assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by the trypsin-like activity of the proteasome. The reaction releases the fluorescent molecule AMC, which can be continuously monitored using a fluorescence plate reader. The initial rate of the reaction is directly proportional to the enzyme activity under substrate-saturating conditions. By measuring the initial reaction velocities at various substrate concentrations, the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), can be determined.

Data Presentation

Table 1: Materials and Reagents

ReagentSupplierCatalog NumberStorage
Purified Human 20S ProteasomeExample Supplier Inc.E-123-80°C
This compoundExample Supplier Inc.S-456-20°C
MG132 (Proteasome Inhibitor)Example Supplier Inc.I-789-20°C
Tris-HClMajor SupplierT-1503Room Temperature
EDTAMajor SupplierE-9884Room Temperature
Dithiothreitol (DTT)Major SupplierD-06324°C
Dimethyl Sulfoxide (DMSO)Major SupplierD-8418Room Temperature
96-well black, flat-bottom platesMajor SupplierP-1234Room Temperature

Table 2: Representative Kinetic Parameters for 20S Proteasome Trypsin-Like Activity with this compound

ParameterValueUnit
Km50µM
Vmax120RFU/min
kcat0.5s⁻¹
kcat/Km1.0 x 10⁴M⁻¹s⁻¹

Table 3: Example Data for Michaelis-Menten Plot

[this compound] (µM)Initial Velocity (RFU/min)
510.9
1020.0
2542.9
5066.7
10092.3
200109.1

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM KCl, 1 mM DTT, 2 mM MgCl₂, 1 mM ATP. Prepare fresh and keep on ice.

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store in small aliquots at -20°C, protected from light.

  • Purified 20S Proteasome: Thaw on ice and dilute to the desired working concentration (e.g., 5 nM) in Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • MG132 Stock Solution (10 mM): Dissolve MG132 in DMSO. Store in small aliquots at -20°C.

2. Kinetic Assay Procedure

  • Prepare Substrate Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM). It is recommended to test concentrations below and above the expected Km.

  • Set up the 96-well Plate:

    • Add 50 µL of each this compound dilution to triplicate wells of a black 96-well plate.

    • Include a "no enzyme" control (50 µL of Assay Buffer instead of enzyme solution) for each substrate concentration to measure background fluorescence.

    • Include a "no substrate" control (50 µL of the highest concentration of enzyme solution and 50 µL of Assay Buffer without substrate) to determine the background fluorescence of the enzyme.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C before adding the substrate.

  • Pre-incubate the Plate: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes in the fluorescence plate reader.

  • Initiate the Reaction: Add 50 µL of the diluted 20S proteasome solution to each well to start the reaction. The final volume in each well should be 100 µL.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader.

    • Excitation Wavelength: 360 nm

    • Emission Wavelength: 460 nm

    • Read Interval: Every 60 seconds

    • Duration: 30-60 minutes

    • Ensure the plate reader is set to the assay temperature (37°C).

3. Data Analysis

  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, plot the relative fluorescence units (RFU) against time (minutes).

    • Determine the initial linear portion of the curve for each reaction.

    • The slope of this linear portion represents the initial velocity (V₀) in RFU/min.

  • Correct for Background: Subtract the initial velocity of the "no enzyme" control from the initial velocities of the corresponding substrate concentrations.

  • Generate Michaelis-Menten Plot: Plot the corrected initial velocities (V₀) against the corresponding this compound concentrations.

  • Determine Km and Vmax: Use non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to fit the data to the Michaelis-Menten equation:

    • V₀ = (Vmax * [S]) / (Km + [S])

    • Where:

      • V₀ = Initial velocity

      • Vmax = Maximum velocity

      • [S] = Substrate concentration

      • Km = Michaelis constant

Visualizations

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub E3 E3 (Ubiquitin ligase) E2->E3 Ub PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein (Ub)n Ub Ubiquitin (Ub) Ub->E1 ATP -> AMP+PPi TargetProtein Target Protein TargetProtein->E3 Proteasome_26S 26S Proteasome PolyUbProtein->Proteasome_26S Peptides Degraded Peptides Proteasome_26S->Peptides ATP ATP AMP_PPi AMP + PPi

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Kinetic_Assay_Workflow Start Start: Prepare Reagents PrepareSubstrate Prepare this compound Serial Dilutions Start->PrepareSubstrate SetupPlate Set up 96-well Plate (Substrate, Controls) PrepareSubstrate->SetupPlate PreIncubate Pre-incubate Plate at 37°C SetupPlate->PreIncubate AddEnzyme Initiate Reaction: Add 20S Proteasome PreIncubate->AddEnzyme MeasureFluorescence Kinetic Measurement of Fluorescence (Ex: 360nm, Em: 460nm) AddEnzyme->MeasureFluorescence DataAnalysis Data Analysis MeasureFluorescence->DataAnalysis CalcVelocity Calculate Initial Velocities (V₀) DataAnalysis->CalcVelocity PlotData Generate Michaelis-Menten Plot (V₀ vs. [S]) CalcVelocity->PlotData DetermineParams Determine Km and Vmax (Non-linear Regression) PlotData->DetermineParams End End: Report Results DetermineParams->End

Caption: Experimental Workflow for the Kinetic Assay.

Revolutionizing Drug Discovery: High-Throughput Screening for Proteasome Inhibitors Using Ac-KQL-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[3] Due to its central role in cellular homeostasis, the proteasome has emerged as a key therapeutic target for a variety of diseases, most notably cancer. The development of proteasome inhibitors has revolutionized the treatment of multiple myeloma and other hematological malignancies.[4]

High-throughput screening (HTS) is a powerful strategy for identifying novel small-molecule inhibitors of therapeutic targets from large compound libraries.[5] Fluorogenic substrates that are specifically cleaved by proteasome-associated peptidases are invaluable tools for HTS applications. Ac-KQL-AMC (Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the trypsin-like activity of the proteasome.[6] Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, providing a robust and sensitive readout for enzyme activity that is readily adaptable to HTS formats.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening campaigns to identify and characterize novel proteasome inhibitors.

Signaling Pathway

The ubiquitin-proteasome pathway is a complex and tightly regulated cascade that culminates in the degradation of targeted proteins. The process begins with the tagging of substrate proteins with a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The 26S proteasome, a large multi-subunit complex, then unfolds and translocates the ubiquitinated protein into its catalytic core, the 20S proteasome, for degradation.

UbiquitinProteasomePathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub-ligase) E2->E3 Ub PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Poly-Ub chain Protein Target Protein Protein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Unfolding Peptides Peptides Proteasome26S->Peptides Degradation

Diagram 1: The Ubiquitin-Proteasome Signaling Pathway.

Experimental Workflow for High-Throughput Screening

A typical HTS campaign for the identification of proteasome inhibitors using this compound involves several key stages, from initial assay development and screening to hit confirmation and characterization. The workflow is designed to be robust, reproducible, and scalable for the screening of large compound libraries.

HTS_Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation & Triage DataAnalysis->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR

Diagram 2: High-Throughput Screening Workflow.

Protocols

Protocol 1: 384-Well Plate-Based HTS Assay for Proteasome Trypsin-Like Activity

This protocol is optimized for a 384-well plate format, suitable for automated high-throughput screening.

Materials:

  • Purified 20S or 26S proteasome

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Compound library plates (compounds dissolved in DMSO)

  • Positive Control Inhibitor (e.g., MG-132)

  • 384-well, black, flat-bottom, non-binding microplates[7]

  • Acoustic liquid handler or pintool for compound dispensing

  • Microplate reader with fluorescence detection (Excitation: 355-360 nm, Emission: 460 nm)[6][7]

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 50-100 nL) of each compound from the library plates to the assay plates. Also, add a positive control inhibitor (e.g., MG-132 at a final concentration of 10 µM) and a DMSO vehicle control to designated wells.

  • Enzyme Preparation: Prepare a working solution of the proteasome in assay buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate and a good signal-to-background ratio.

  • Enzyme Addition: Dispense the proteasome working solution (e.g., 10 µL) into each well of the assay plate containing the compounds.

  • Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Substrate Preparation: Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme to maximize sensitivity for competitive inhibitors. A typical final concentration is 10-50 µM.[6]

  • Reaction Initiation: Add the this compound working solution (e.g., 10 µL) to each well to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C using a microplate reader.[8] Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the DMSO controls (100% activity) and the positive control inhibitor (0% activity) to determine the percent inhibition for each compound.

Protocol 2: Dose-Response and IC50 Value Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency.

Materials:

  • Confirmed hit compounds

  • Same reagents and instrumentation as in Protocol 1

Procedure:

  • Serial Dilution: Prepare a serial dilution series for each hit compound in DMSO. A typical 8-point dilution series might range from 100 µM to low nanomolar concentrations.

  • Compound Plating: Dispense the serial dilutions of each compound into a 384-well plate.

  • Assay Performance: Follow steps 2-7 from Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

Quantitative data from HTS and subsequent hit characterization should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: HTS Assay Parameters and Quality Control

ParameterValueDescription
SubstrateThis compoundFluorogenic substrate for trypsin-like activity.
EnzymePurified Human 20S Proteasome
Plate Format384-well
Final Assay Volume20 µL
Substrate Concentration25 µM
Enzyme Concentration2 nM
Incubation Time30 min
ReadoutFluorescence (Ex/Em = 360/460 nm)
Z'-factor> 0.7A measure of assay quality and robustness.[7]
Signal-to-Background> 10

Table 2: IC50 Values of Known Proteasome Inhibitors against Trypsin-Like Activity

CompoundTarget ActivityIC50 (µM)Reference
BortezomibChymotrypsin-like, Caspase-like, Trypsin-like2.5[9]
MG-132Chymotrypsin-like, Trypsin-like>10[9]
Compound 2 (from reference)Trypsin-like25.84[9]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The values presented are for comparative purposes.

Hit Validation and Triage

A critical step in any HTS campaign is the validation and triage of initial hits to eliminate false positives and prioritize promising compounds for further development.

HitValidation PrimaryHits Primary Hits from HTS Reconfirmation Re-test in Primary Assay PrimaryHits->Reconfirmation OrthogonalAssay Orthogonal Assay (e.g., different substrate or detection method) Reconfirmation->OrthogonalAssay CounterScreen Counter-Screen (to assess specificity) OrthogonalAssay->CounterScreen PromisingHits Validated & Prioritized Hits CounterScreen->PromisingHits

Diagram 3: Hit Validation and Triage Funnel.

Key steps in hit validation include:

  • Hit Confirmation: Re-testing of primary hits in the original assay to confirm their activity.

  • Orthogonal Assays: Employing a different assay format or detection method to confirm that the observed activity is not an artifact of the primary assay. For example, a luminescence-based assay or a different fluorogenic substrate for the trypsin-like activity could be used.

  • Counter-Screens: Testing hits against other, unrelated enzymes to assess their selectivity.

  • Compound Purity and Integrity Analysis: Ensuring that the observed activity is due to the intended compound and not an impurity.

Conclusion

The use of the fluorogenic substrate this compound provides a robust and sensitive method for the high-throughput screening of proteasome inhibitors targeting the trypsin-like activity. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers in academic and industrial settings to establish and execute successful HTS campaigns. By following a systematic approach to assay development, screening, and hit validation, novel and potent proteasome inhibitors can be identified, paving the way for the development of new therapeutics for a range of diseases.

References

Application Notes: Measuring Immunoproteasome Activity with Ac-KQL-AMC in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The immunoproteasome is a specialized isoform of the proteasome complex predominantly expressed in hematopoietic cells.[1] Its expression can be induced in other cells by inflammatory cytokines like IFN-γ and TNF-α.[1][2] The immunoproteasome plays a critical role in the pathogenesis of various autoimmune diseases by influencing MHC class I antigen presentation, T-cell differentiation, and pro-inflammatory cytokine production.[1][3][4] This makes it a compelling therapeutic target for conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.[1][5][6] Selective inhibitors of the immunoproteasome have shown promise in preclinical and clinical studies, highlighting the need for robust methods to measure its activity in relevant disease models.[5][7][8]

Fluorogenic peptide substrates provide a direct method for quantifying the specific proteolytic activities of the immunoproteasome's catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The substrate Ac-KQL-AMC is designed to measure the trypsin-like activity associated with the β2/β2i subunits. However, it is important to note that this compound can be efficiently cleaved by both the constitutive proteasome (β2 subunit) and the immunoproteasome (β2i subunit).[9] Therefore, to specifically assess immunoproteasome activity, this assay should be performed in parallel with substrates for other immunoproteasome-specific subunits (e.g., Ac-ANW-AMC for β5i) or by using specific immunoproteasome inhibitors as controls.[10]

These application notes provide a detailed protocol for measuring immunoproteasome activity using this compound in samples derived from autoimmune disease models, alongside guidance for data interpretation and visualization of relevant biological pathways.

Experimental Workflow

The overall workflow for measuring immunoproteasome activity involves sample preparation from an appropriate autoimmune disease model, performing the enzymatic assay with the fluorogenic substrate, and subsequent data analysis.

G cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Sample Tissue/Cells from Autoimmune Model (e.g., Spleen, PBMCs) Homogenize Homogenization & Lysis (NP-40 or similar buffer) Sample->Homogenize Centrifuge Centrifugation (17,000 x g, 20 min, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant (Cell Lysate) Centrifuge->Supernatant Quantify Protein Quantification (Bradford Assay) Supernatant->Quantify Plate Prepare 96-well Plate: - Lysate - Controls (Inhibitor-treated) Quantify->Plate Substrate Prepare & Add Substrate (this compound in Assay Buffer) Plate->Substrate Incubate Incubate at 37°C Substrate->Incubate Read Read Fluorescence (Ex: 360nm, Em: 460nm) in Kinetic Mode Incubate->Read Plot Plot Fluorescence vs. Time Read->Plot Calculate Calculate Rate of Reaction (Slope of linear phase) Plot->Calculate Normalize Normalize to Protein Conc. (RFU/min/mg) Calculate->Normalize Compare Compare Activity Across Experimental Groups Normalize->Compare

Caption: Workflow for immunoproteasome activity measurement.

Protocols

Protocol 1: Preparation of Cell/Tissue Lysates

This protocol is adapted for tissues commonly used in autoimmune models, such as spleen or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Tissue (e.g., spleen) or isolated cells (e.g., PBMCs) from animal models.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Dounce homogenizer or syringe with 26G needle.

  • Refrigerated microcentrifuge.

  • Bradford assay reagent.

Procedure:

  • Harvest tissue or cells and wash twice with ice-cold PBS. For tissues, snap-freeze in liquid nitrogen if not proceeding immediately.[9]

  • For tissue samples, weigh the frozen tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[9]

  • Resuspend the powdered tissue or cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Homogenize the sample. For tissues, use a Dounce homogenizer. For cell pellets, pass the lysate through a 26G needle 10-15 times to ensure complete lysis.[11]

  • Incubate the homogenate on ice for 20-30 minutes.

  • Centrifuge the lysate at 17,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

  • Carefully transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

  • Determine the total protein concentration of the lysate using the Bradford assay. Aim for a final concentration of 2-5 mg/mL.[9]

  • Store lysates at -80°C in aliquots to avoid freeze-thaw cycles.

Protocol 2: Immunoproteasome Activity Assay Using this compound

Materials:

  • Cell/Tissue Lysate (from Protocol 1).

  • This compound fluorogenic substrate (stock solution in DMSO).

  • Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM ATP.[12]

  • Immunoproteasome-specific inhibitor (e.g., ONX-0914) or pan-proteasome inhibitor (e.g., MG132) for negative controls.

  • Black, flat-bottom 96-well microplate.

  • Fluorometric plate reader with filters for 360 nm excitation and 460 nm emission.[9]

Procedure:

  • Plate Setup:

    • Thaw cell lysates on ice.

    • In a 96-well plate, add your samples in triplicate. For each sample, prepare a parallel control well treated with an inhibitor.

    • Add 10-20 µg of total protein (lysate) to each well. Adjust the volume with Assay Buffer to a total of 50 µL.

    • To control wells, add an inhibitor (e.g., 50 nM ONX-0914) and incubate for 30 minutes at 37°C. Add an equal volume of vehicle (DMSO) to the sample wells.

  • Substrate Preparation:

    • Prepare a 2X working solution of this compound by diluting the stock solution in pre-warmed (37°C) Assay Buffer. A final concentration of 100 µM in the well is common, so the 2X solution should be 200 µM.[13]

  • Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the 2X this compound substrate solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in the fluorometer, pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2-3 minutes for a period of 30-60 minutes (kinetic mode).[9][11]

  • Data Analysis:

    • For each sample, plot the Relative Fluorescence Units (RFU) against time (minutes).

    • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the rate obtained from the inhibitor-treated control wells from the rate of the corresponding sample wells to determine the specific proteasome activity.

    • Normalize the activity to the amount of protein loaded in each well (e.g., RFU/min/mg of protein).

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between different experimental groups. This is particularly important in autoimmune disease models where the goal is often to compare disease states to healthy controls or to assess the efficacy of a therapeutic agent.

Table 1: Representative Data for Immunoproteasome Subunit Activity

Experimental GroupAnimal ModelTreatmentβ2i-like Activity (RFU/min/mg protein)β5i-like Activity (RFU/min/mg protein)
1Wild-Type (C57BL/6)Vehicle150.5 ± 12.3210.8 ± 18.5
2MRL/lpr (Lupus Model)Vehicle452.8 ± 35.1680.4 ± 45.2
3MRL/lpr (Lupus Model)KZR-616 (10 mg/kg)185.2 ± 15.9255.7 ± 22.8
4CIA (Arthritis Model)Vehicle510.6 ± 41.7750.1 ± 51.9
5CIA (Arthritis Model)KZR-616 (10 mg/kg)205.4 ± 19.8290.3 ± 25.6

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. β2i-like activity is measured with this compound; β5i-like activity is measured with Ac-ANW-AMC.

Immunoproteasome Signaling in Autoimmunity

The immunoproteasome is a key regulator of inflammatory signaling pathways that are often dysregulated in autoimmune diseases. Its activity directly impacts T-cell function and the production of inflammatory cytokines through pathways like NF-κB.

G Cytokines Inflammatory Cytokines (IFN-γ, TNF-α) iCP Immunoproteasome (iCP) (β1i, β2i, β5i) Cytokines->iCP Induces Expression NFkB NF-κB Pathway iCP->NFkB Regulates TCells T-Cell Differentiation (Th1, Th17) iCP->TCells Promotes Antigen Antigen Presentation (MHC Class I) iCP->Antigen Enhances Cytokine_Prod Cytokine Production (IL-6, IL-23, TNF-α) NFkB->Cytokine_Prod Activates Autoimmunity Autoimmune Pathology (Inflammation, Tissue Damage) TCells->Autoimmunity Mediates TCells->Cytokine_Prod Contributes to Cytokine_Prod->Autoimmunity Drives

Caption: Role of the immunoproteasome in autoimmune signaling.

References

Application Notes and Protocols: Ac-KQL-AMC Assay for Studying Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of misfolded, damaged, or unnecessary proteins. Its dysfunction has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). A key component of the UPS is the 20S proteasome, which possesses multiple proteolytic activities, including trypsin-like, chymotrypsin-like, and caspase-like activities. The Ac-KQL-AMC assay provides a sensitive and specific method for quantifying the trypsin-like activity of the proteasome.

This document provides detailed application notes and protocols for utilizing the this compound assay in the study of neurodegenerative disease models. This compound (Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate. Upon cleavage by the proteasome's trypsin-like activity, the free 7-amino-4-methylcoumarin (AMC) is released, which produces a fluorescent signal that can be quantified. This allows for the precise measurement of proteasome activity in various biological samples, including cell lysates and tissue homogenates from disease models.

Principle of the Assay

The core principle of the this compound assay lies in the enzymatic cleavage of a specific peptide sequence linked to a fluorescent reporter. The trypsin-like activity of the proteasome recognizes and cleaves the peptide bond C-terminal to the Leucine (Leu) residue in the Ac-KQL sequence. This releases the AMC fluorophore, which, when excited at approximately 360 nm, emits light at around 460 nm. The rate of AMC release is directly proportional to the trypsin-like activity of the proteasome in the sample.

G cluster_assay This compound Assay Principle This compound This compound Substrate (Non-fluorescent) Proteasome Proteasome (Trypsin-like activity) This compound->Proteasome Cleavage Ac-KQL Ac-KQL Peptide Fragment Proteasome->Ac-KQL AMC Free AMC (Fluorescent) Proteasome->AMC

This compound assay workflow.

General Protocol for Proteasome Activity Measurement in Cell Lysates

This protocol provides a general framework for measuring the trypsin-like activity of the proteasome in cultured cells. Specific modifications for different neurodegenerative disease models are detailed in the subsequent sections.

Materials and Reagents
  • Cells of interest (e.g., neuroblastoma cell lines, primary neurons, iPSC-derived neurons)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease inhibitor cocktail (proteasome inhibitor-free)

  • This compound substrate (stock solution in DMSO, e.g., 10 mM)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader with excitation/emission filters for 360 nm/460 nm

  • Protein quantification assay kit (e.g., BCA or Bradford)

Experimental Protocol
  • Cell Culture and Treatment: Culture cells under desired conditions. For disease modeling, this may involve transfection with disease-associated genes (e.g., mutant huntingtin, alpha-synuclein) or treatment with pathogenic agents (e.g., amyloid-beta oligomers).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold Lysis Buffer.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic and nuclear proteins.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the proteasome activity.

  • Assay Setup:

    • In a 96-well black plate, add 20-50 µg of total protein from each cell lysate to individual wells.

    • Bring the total volume in each well to 100 µL with Assay Buffer.

    • Prepare a blank well containing only Assay Buffer.

    • Prepare the this compound working solution by diluting the stock solution in Assay Buffer to a final concentration of 50-200 µM. A final concentration of 100 µM is a common starting point.[1]

    • Add 100 µL of the this compound working solution to each well (including the blank) to initiate the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for a total of 60-120 minutes.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Determine the rate of the reaction (increase in fluorescence per minute) for each sample by calculating the slope of the linear portion of the kinetic curve.

    • Normalize the reaction rate to the amount of protein in each well (e.g., RFU/min/µg protein).

    • Express the results as a percentage of the control group or as a specific activity unit.

Application in Alzheimer's Disease (AD) Models

Background: A hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Studies suggest that the proteasome is responsible for degrading Aβ and that its activity is impaired in the AD brain, potentially contributing to Aβ accumulation.[2][3][4]

Experimental Model: Aβ Oligomer-Treated Neuronal Cells
  • Cell Line: SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Treatment: Treat cells with pre-aggregated Aβ42 oligomers (e.g., 1-10 µM) for 24 hours to mimic the toxic effects of soluble Aβ species.

Expected Results and Data Presentation

A decrease in proteasome trypsin-like activity is expected in Aβ-treated cells compared to vehicle-treated controls.

Treatment GroupProtein Concentration (µ g/well )Rate of AMC Release (RFU/min)Normalized Proteasome Activity (RFU/min/µg)% of Control Activity
Vehicle Control50150.5 ± 12.33.01 ± 0.25100%
Aβ Oligomers (5 µM)5095.2 ± 8.71.90 ± 0.1763.1%

Note: The data presented are representative and based on typical findings in the literature. Actual results may vary depending on the specific experimental conditions.

G cluster_ad AD Pathogenesis and Proteasome Abeta Amyloid-beta (Aβ) Oligomers Proteasome_AD Proteasome Abeta->Proteasome_AD inhibits Accumulation Aβ Accumulation & Neurotoxicity Proteasome_AD->Accumulation fails to clear Inhibition Inhibition

Aβ-mediated proteasome inhibition.

Application in Parkinson's Disease (PD) Models

Background: PD is characterized by the loss of dopaminergic neurons and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. Evidence suggests that the proteasome is involved in the degradation of both normal and misfolded α-synuclein, and its impairment may contribute to the accumulation of toxic α-synuclein species.

Experimental Model: α-Synuclein Overexpressing Cells
  • Cell Line: Human embryonic kidney (HEK293) cells or a neuronal cell line.

  • Transfection: Transiently or stably transfect cells with a plasmid encoding wild-type or mutant (e.g., A53T) α-synuclein.

Expected Results and Data Presentation

Cells overexpressing mutant α-synuclein are expected to exhibit lower proteasome trypsin-like activity compared to cells transfected with an empty vector or wild-type α-synuclein.

Transfection GroupProtein Concentration (µ g/well )Rate of AMC Release (RFU/min)Normalized Proteasome Activity (RFU/min/µg)% of Control Activity
Empty Vector40120.8 ± 10.13.02 ± 0.25100%
Wild-Type α-Synuclein40110.2 ± 9.52.76 ± 0.2491.4%
A53T α-Synuclein4078.5 ± 7.21.96 ± 0.1864.9%

Note: The data presented are representative and based on typical findings in the literature. Actual results may vary depending on the specific experimental conditions.

G cluster_pd PD Pathogenesis and Proteasome alpha_syn Mutant α-Synuclein Proteasome_PD Proteasome alpha_syn->Proteasome_PD impairs Aggregation α-Synuclein Aggregation & Lewy Body Formation Proteasome_PD->Aggregation reduced clearance Impairment Impairment

α-Synuclein and proteasome dysfunction.

Application in Huntington's Disease (HD) Models

Background: HD is caused by an expansion of a CAG repeat in the huntingtin gene, leading to the production of a mutant huntingtin (mHTT) protein with an abnormally long polyglutamine tract. This mHTT is prone to misfolding and aggregation, and studies have shown that proteasome activity is compromised in HD models and patient tissues.[5][6]

Experimental Model: Striatal Neurons Expressing Mutant Huntingtin
  • Cell Line: STHdh(Q111/Q111) striatal cell line (a well-established HD model) compared to the wild-type STHdh(Q7/Q7) cell line.

Expected Results and Data Presentation

A study by Seo et al. (2007) demonstrated reduced proteasome activities in a mutant huntingtin-expressing striatal neuron model.[5] While they did not use this compound specifically, their findings for trypsin-like activity are highly relevant and can be expected to be similar with this substrate.

Cell LineProtein Concentration (µ g/well )Rate of AMC Release (RFU/min)Normalized Proteasome Activity (RFU/min/µg)% of Wild-Type Activity
STHdh(Q7/Q7) (Wild-Type)3090.6 ± 7.93.02 ± 0.26100%
STHdh(Q111/Q111) (Mutant)3065.3 ± 6.12.18 ± 0.2072.2%

Note: This data is adapted from findings on trypsin-like activity in HD models and serves as a representative example. Actual results with this compound may vary.

G cluster_hd HD Pathogenesis and Proteasome mHTT Mutant Huntingtin (mHTT) Proteasome_HD Proteasome mHTT->Proteasome_HD inhibits Inclusion_Bodies mHTT Aggregation & Inclusion Body Formation Proteasome_HD->Inclusion_Bodies impaired degradation Sequestration Sequestration/ Inhibition

Mutant huntingtin and proteasome impairment.

Concluding Remarks

The this compound assay is a valuable tool for investigating the role of the ubiquitin-proteasome system in neurodegenerative diseases. By providing a quantitative measure of trypsin-like proteasome activity, researchers can assess the impact of disease-related proteins on proteasome function and evaluate the efficacy of potential therapeutic interventions aimed at restoring proteostasis. The protocols and representative data provided herein serve as a guide for the application of this assay in the study of Alzheimer's, Parkinson's, and Huntington's disease models. It is recommended that researchers optimize the assay conditions for their specific experimental systems to ensure accurate and reproducible results.

References

Standard Operating Procedure for Ac-KQL-AMC-Based Proteasome Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the measurement of proteasome activity using the fluorogenic substrate Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC). This assay is a robust method for quantifying the trypsin-like peptidase activity of the 20S proteasome, a key component of the ubiquitin-proteasome system involved in cellular protein degradation.

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, playing a vital role in cellular health and disease. Dysregulation of this pathway is implicated in various pathologies, including cancer and neurodegenerative disorders, making the proteasome a significant target for drug development. This assay provides a reliable tool for screening potential proteasome inhibitors and for fundamental research into proteasome function.

Core Principles

The assay utilizes the fluorogenic substrate this compound. The 20S proteasome, which possesses multiple peptidase activities, cleaves this substrate after the Leucine residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The rate of AMC release is directly proportional to the trypsin-like activity of the proteasome.

Experimental Workflow & Signaling Pathway

The general workflow for the this compound-based proteasome assay is depicted below, followed by a diagram of the ubiquitin-proteasome pathway.

G cluster_workflow Experimental Workflow prep Reagent Preparation sample Sample Preparation prep->sample reaction Reaction Setup sample->reaction incubation Incubation reaction->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis measurement->analysis

Caption: A streamlined workflow for the this compound proteasome assay.

G cluster_pathway Ubiquitin-Proteasome Pathway TargetProtein Target Protein PolyUb Polyubiquitinated Protein TargetProtein->PolyUb Ubiquitination Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 E3->TargetProtein Proteasome 26S Proteasome PolyUb->Proteasome Peptides Peptides Proteasome->Peptides Degradation

Caption: The ubiquitin-proteasome pathway for protein degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound-based proteasome assay.

ParameterRecommended ValueNotes
This compound Substrate
Stock Solution Concentration10-50 mM in DMSOStore at -20°C.[1][2]
Working Concentration50 - 200 µMOptimal concentration may need to be determined empirically.[3]
Proteasome
Purified 20S Proteasome20 nMConcentration may vary depending on the source and purity.[3]
Cell Lysate10-50 µg total proteinThe optimal amount should be determined for each cell type.
Proteasome Inhibitor (Negative Control)
MG132 Stock Solution10-20 mM in DMSOStore at -20°C.[1]
MG132 Working Concentration10-100 µMUsed to confirm that the measured activity is proteasome-specific.[1]
AMC Standard Curve
Concentration Range0 - 200 pmol or 0 - 1 µMUsed to convert relative fluorescence units (RFU) to the amount of product formed.[1][4]
Plate Reader Settings
Excitation Wavelength345-360 nm
Emission Wavelength445-460 nm

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 20 mM Tris-HCl (pH 7.1-7.5), 50 mM NaCl, 2 mM β-mercaptoethanol (βME).[3] Some protocols may also include ATP and MgCl2, especially when working with cell lysates to maintain 26S proteasome integrity.[1]

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO. Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[3]

  • MG132 Stock Solution (10 mM): Dissolve MG132 in DMSO. Aliquot and store at -20°C.

  • AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. This stock will be used to prepare the standard curve.

Sample Preparation (Cell Lysates)
  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., 40 mM Tris-HCl pH 7.2, 50 mM NaCl, 2 mM βME, 2 mM ATP, 5 mM MgCl2, 10% glycerol).[1] It is crucial to avoid protease inhibitors in the lysis buffer as they may inhibit proteasome activity.[1][5][6]

  • Sonicate the lysate briefly on ice to ensure complete lysis.[1][2]

  • Centrifuge the lysate at 16,000 x g for 10-20 minutes at 4°C to pellet cell debris.[2]

  • Collect the supernatant containing the soluble proteasomes.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

AMC Standard Curve Preparation
  • Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol per well).[5][6][7]

  • Add the same final volume of each standard to the wells of a 96-well black microplate.

Proteasome Activity Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

  • Reaction Setup:

    • Sample Wells: Add your sample (purified proteasome or cell lysate) to the wells.

    • Negative Control Wells: Add your sample and the proteasome inhibitor MG132 to these wells. Pre-incubate for 10-15 minutes at 37°C to allow for inhibition.

    • Blank Wells: Add assay buffer only (no sample) to measure background fluorescence.

  • Substrate Addition: Prepare a 2X working solution of this compound in pre-warmed (37°C) Assay Buffer.[1] Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final concentration of the substrate should be in the range of 50-100 µM.[1]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for a total of 15-60 minutes.[1][3][7]

Data Analysis
  • Subtract the background fluorescence (from the blank wells) from all readings.

  • For the kinetic assay, determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot (RFU/min).

  • Use the AMC standard curve to convert the RFU values to the amount of AMC produced (pmol or nmol).

  • Calculate the specific activity of the proteasome, typically expressed as nmol of AMC released per minute per mg of protein.

  • The proteasome-specific activity is the difference between the activity in the absence and presence of the inhibitor (MG132).[1][5][6][7]

Conclusion

The this compound-based proteasome assay is a sensitive and reliable method for measuring the trypsin-like activity of the proteasome. This SOP provides a comprehensive guide for researchers in academia and industry to perform this assay with high reproducibility. Adherence to these protocols will ensure the generation of high-quality data for the investigation of proteasome function and the development of novel therapeutics targeting the ubiquitin-proteasome system.

References

Application Notes and Protocols for Ac-KQL-AMC: A Fluorogenic Substrate for Measuring Proteasome Trypsin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-KQL-AMC (Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin) is a sensitive fluorogenic substrate designed for the quantification of the trypsin-like peptidase activity of the proteasome.[1][2][3][4][5] The proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The UPS plays a critical role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded or damaged proteins. Consequently, it is a key target in drug discovery for various diseases, including cancer and neurodegenerative disorders.

This compound is cleaved by the β2 subunit of the 20S proteasome, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be measured kinetically, providing a direct measure of the proteasome's trypsin-like activity. This substrate is suitable for use with both purified proteasome preparations (20S and 26S) and cell lysates.[6][7]

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by the trypsin-like activity of the proteasome. This cleavage liberates the fluorophore AMC, which exhibits strong fluorescence upon excitation. The rate of AMC release is directly proportional to the proteasome's enzymatic activity.

Reaction:

This compound (non-fluorescent) + Proteasome (Trypsin-like activity) → Ac-KQL + AMC (fluorescent)

Fluorescence is typically measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[6]

Quantitative Data Summary

The optimal working concentration of this compound should be determined empirically for each specific application. However, a general range of 50-200 µM is recommended for most assays.[6] Below are tables summarizing recommended starting concentrations and assay parameters.

Table 1: Recommended Working Concentrations of this compound

Sample TypeRecommended Starting ConcentrationReference(s)
Purified 20S/26S Proteasome50 - 100 µM[6]
Cell Lysates100 - 200 µM[8]

Table 2: Typical Assay Parameters

ParameterRecommended Value
Excitation Wavelength350 - 380 nm
Emission Wavelength440 - 460 nm
Assay Temperature37°C
Assay PlateBlack, flat-bottom 96-well plate
ReadoutKinetic or endpoint

Experimental Protocols

Protocol 1: In Vitro Assay with Purified Proteasome

This protocol is designed for measuring the activity of purified 20S or 26S proteasome.

Materials:

  • This compound

  • Purified 20S or 26S Proteasome

  • Proteasome Assay Buffer (50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT)[8]

  • For 26S Proteasome, supplement the assay buffer with 2 mM ATP.[9]

  • Proteasome Inhibitor (e.g., MG132, 100 µM final concentration)

  • DMSO (for dissolving substrate and inhibitor)

  • Black 96-well microplate

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the this compound stock solution in Proteasome Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Enzyme Solution: Dilute the purified proteasome in Proteasome Assay Buffer to the desired concentration.

    • Inhibitor Control: Prepare a sample containing the proteasome and the proteasome inhibitor (e.g., 100 µM MG132) to serve as a negative control.

  • Assay Setup:

    • Add 50 µL of the Enzyme Solution to each well of a black 96-well plate.

    • For the inhibitor control, add the proteasome inhibitor to the designated wells and incubate for 15-30 minutes at 37°C.

    • Include a substrate-only control (blank) containing 50 µL of Proteasome Assay Buffer.

  • Initiate the Reaction: Add 50 µL of the Substrate Working Solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at 37°C using a microplate reader with excitation at ~360 nm and emission at ~460 nm. Record data every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Compare the activity of the enzyme to the inhibitor control to determine the specific proteasome activity.

Protocol 2: Assay with Cell Lysates

This protocol is for measuring proteasome activity in total cell lysates.

Materials:

  • This compound

  • Cultured cells

  • Phosphate-Buffered Saline (PBS)

  • Proteasome Lysis Buffer (50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT)[8]

  • Proteasome Assay Buffer (as in Protocol 1)

  • Proteasome Inhibitor (e.g., MG132)

  • DMSO

  • Black 96-well microplate

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Proteasome Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

  • Assay Setup:

    • Dilute the cell lysate to the desired concentration (e.g., 1-2 mg/mL) with Proteasome Assay Buffer.

    • Add 50 µL of the diluted cell lysate to each well.

    • Prepare inhibitor controls by pre-incubating a portion of the lysate with a proteasome inhibitor (e.g., 100 µM MG132) for 15-30 minutes at 37°C. Add 50 µL of this mixture to the control wells.

    • Include a blank control with 50 µL of Proteasome Lysis Buffer.

  • Initiate and Measure: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Normalize the rate of fluorescence increase to the protein concentration of the lysate.

    • The proteasome-specific activity is the difference between the rates in the absence and presence of the inhibitor.

Visualizations

Ubiquitin-Proteasome Pathway

UbiquitinProteasomePathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation AMC AMC (Fluorescent) Proteasome->AMC Cleavage AcKQLAMC This compound (Fluorogenic Substrate) AcKQLAMC->Proteasome

Caption: The Ubiquitin-Proteasome Pathway and the role of this compound.

Experimental Workflow for Proteasome Activity Assay

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (this compound, Buffers, Inhibitor) start->prep_reagents prep_sample Prepare Sample (Purified Proteasome or Cell Lysate) start->prep_sample plate_setup Set up 96-well Plate (Samples, Controls, Blanks) prep_reagents->plate_setup prep_sample->plate_setup pre_incubation Pre-incubate with Inhibitor (for negative controls) plate_setup->pre_incubation add_substrate Add this compound to initiate reaction plate_setup->add_substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetically (Ex: ~360 nm, Em: ~460 nm) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate reaction rates) measure_fluorescence->data_analysis end End data_analysis->end

Caption: General experimental workflow for measuring proteasome activity.

Troubleshooting

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence Substrate degradation due to light exposure or contamination.Prepare fresh substrate solution and protect from light. Use high-purity solvents and reagents.
Non-specific cleavage by other proteases in cell lysates.Include a proteasome-specific inhibitor (e.g., MG132) control to determine the proteasome-specific activity.
Low or No Signal Inactive enzyme.Use a fresh enzyme preparation. Ensure proper storage conditions.
Incorrect buffer composition or pH.Verify the composition and pH of the assay buffer.
Incorrect wavelength settings on the plate reader.Confirm the excitation and emission wavelengths are set correctly for AMC.
Non-linear Reaction Rate Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability.Optimize assay conditions (e.g., temperature, buffer components) to ensure enzyme stability.

References

Troubleshooting & Optimization

How to reduce high background fluorescence in Ac-KQL-AMC assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for high background fluorescence in Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my this compound assay?

High background fluorescence in this compound assays can originate from several sources:

  • Substrate Instability: The this compound substrate may undergo spontaneous, non-enzymatic hydrolysis, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This can be influenced by assay buffer pH and temperature.

  • Intrinsic Substrate Fluorescence: The intact this compound substrate itself possesses a low level of intrinsic fluorescence.[1]

  • Autofluorescence from Biological Samples: Components within cell lysates or tissue homogenates, such as NADH and riboflavins, can fluoresce at similar wavelengths to AMC.

  • Assay Component Interference: Certain components in the assay buffer, such as phenol red or fetal bovine serum (FBS), can contribute to background fluorescence.

  • Test Compound Autofluorescence: In inhibitor screening, the small molecules being tested may themselves be fluorescent, directly adding to the signal.

  • Contaminated Reagents or Microplates: Impurities in buffers or reagents, or the use of unsuitable microplates, can also lead to elevated background readings.[2]

Q2: How can I determine the contribution of different sources to my high background?

A systematic approach using appropriate controls is crucial. A well-designed plate layout should include the following controls to dissect the sources of background fluorescence.

Experimental Protocols and Data Interpretation

Protocol 1: Establishing Baseline Background and Assessing Substrate Stability

This protocol helps determine the background fluorescence from the substrate and assay buffer, and assesses the stability of the this compound substrate under your specific experimental conditions.

Methodology:

  • Prepare your standard assay buffer.

  • Create a dilution series of this compound in the assay buffer at the concentrations you plan to use in your experiment (e.g., 50-200 µM).[3]

  • Dispense the substrate dilutions into the wells of a black, opaque 96-well plate.[4]

  • Include wells with assay buffer only (no substrate) to measure the background of the buffer and plate.

  • Incubate the plate at your standard assay temperature (e.g., 37°C).

  • Measure the fluorescence at various time points (e.g., 0, 30, 60, and 120 minutes) using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3]

Data Presentation:

Well ContentPurposeExpected FluorescenceTroubleshooting Indication (if high)
Assay Buffer OnlyBuffer/plate backgroundVery LowContaminated buffer or unsuitable plate.
This compound in BufferSubstrate background and stabilityLow and stable over timeSubstrate instability (spontaneous hydrolysis).

Interpretation: A significant increase in fluorescence over time in the "this compound in Buffer" wells indicates substrate instability.

Protocol 2: Identifying Autofluorescence from Test Compounds

This protocol is essential for drug screening applications to identify and quantify the intrinsic fluorescence of test compounds.

Methodology:

  • Prepare your test compounds at the final concentrations that will be used in the assay.

  • In a 96-well plate, set up the following wells:

    • Test Compound Wells: Assay buffer + test compound.

    • Vehicle Control Wells: Assay buffer + vehicle (e.g., DMSO).

  • If your assay includes an enzyme, also prepare wells with the enzyme and the test compound (without the this compound substrate) to check for any interactions that might induce fluorescence.

  • Incubate the plate under standard assay conditions.

  • Measure the fluorescence at the same excitation/emission wavelengths used for AMC detection.

Data Presentation:

Well ContentPurposeExpected FluorescenceTroubleshooting Indication (if high)
Buffer + VehicleVehicle backgroundVery LowContaminated vehicle or buffer.
Buffer + Test CompoundCompound autofluorescenceLowThe test compound is intrinsically fluorescent.
Buffer + Enzyme + Test CompoundCompound-enzyme interactionLowThe compound may fluoresce upon interacting with the enzyme.

Interpretation: High fluorescence in the "Buffer + Test Compound" wells indicates that the compound itself is fluorescent and will contribute to the total signal. This background must be subtracted from the results of the wells containing the complete reaction mix.

Visualizing Workflows and Concepts

To aid in understanding the experimental design and troubleshooting logic, the following diagrams illustrate key processes.

AssayPrinciple cluster_workflow This compound Assay Principle Substrate This compound (Low Fluorescence) Product Ac-KQL + AMC (High Fluorescence) Substrate->Product Enzymatic Cleavage Enzyme Protease Enzyme->Substrate

Figure 1. Principle of the this compound fluorogenic assay.

TroubleshootingWorkflow Start High Background Fluorescence Detected CheckControls Analyze Control Wells Start->CheckControls SubstrateBlank High Signal in Substrate Blank? CheckControls->SubstrateBlank CompoundControl High Signal in Compound Control? CheckControls->CompoundControl BufferBlank High Signal in Buffer Blank? CheckControls->BufferBlank SubstrateBlank->CompoundControl No SubstrateInstability Substrate Instability or Contamination SubstrateBlank->SubstrateInstability Yes CompoundControl->BufferBlank No CompoundFluorescence Compound Autofluorescence CompoundControl->CompoundFluorescence Yes BufferBlank->Start No, investigate other sources BufferContamination Buffer or Plate Contamination BufferBlank->BufferContamination Yes OptimizeAssay Optimize Assay Conditions (pH, Temp) SubstrateInstability->OptimizeAssay SubtractBackground Subtract Compound Background CompoundFluorescence->SubtractBackground ReplaceReagents Replace Buffer/Plate BufferContamination->ReplaceReagents ControlLogic cluster_background Background Components TotalSignal Total Signal Enzyme + Substrate + Compound EnzymeActivity Net Enzyme Activity TotalSignal->EnzymeActivity Subtract All Backgrounds SubstrateBG Substrate Background Substrate Only CompoundBG Compound Background Compound Only BufferBG Buffer Background Buffer Only

References

Technical Support Center: Optimizing Ac-KQL-AMC Proteasome Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Ac-KQL-AMC assay for specific cell types. The this compound substrate is a fluorogenic peptide used to measure the trypsin-like activity of the proteasome, a key regulator of cellular protein homeostasis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method to measure the trypsin-like peptidase activity of the proteasome. The substrate, Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin (this compound), is a non-fluorescent peptide. When cleaved by the proteasome at the C-terminus of the Leucine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The rate of AMC release, measured by an increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm, is directly proportional to the proteasome's trypsin-like activity.[1][2]

Q2: Which proteasome subunits does the this compound substrate measure?

This compound is a substrate for the trypsin-like activity of the proteasome, which is primarily associated with the β2 subunit of the 20S proteasome core particle.[3] It can be cleaved by both constitutive proteasomes and immunoproteasomes.[2]

Q3: What are the critical parameters to optimize for different cell types?

Optimizing the this compound assay for different cell types is crucial for obtaining accurate and reproducible data. The key parameters to consider are:

  • Cell Number: The optimal cell number per well depends on the cell type's size and endogenous proteasome activity.

  • Lysis Buffer Composition: The choice and concentration of detergent are critical for efficient cell lysis without inhibiting proteasome activity.

  • Substrate Concentration: The concentration of this compound should be optimized to ensure it is not a limiting factor in the reaction.

  • Incubation Time: The assay should be performed within the linear range of the reaction, where the fluorescence signal increases steadily over time.

  • Protein Concentration: Normalizing the proteasome activity to the total protein concentration in the cell lysate is essential for comparing results across different samples and cell types.

Q4: How do I prepare cell lysates for the this compound assay?

Proper cell lysate preparation is critical. Here are general guidelines for adherent and suspension cells:

  • Adherent Cells:

    • Wash cells with ice-cold PBS.

    • Scrape cells in a minimal volume of ice-cold lysis buffer.

    • Incubate on ice and then centrifuge to pellet cell debris.

    • Collect the supernatant containing the cell lysate.[1]

  • Suspension Cells:

    • Pellet cells by centrifugation.

    • Wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.[1]

    • Centrifuge to pellet cell debris and collect the supernatant.

Important Note: Do not add protease inhibitors to the lysis buffer, as they will interfere with the proteasome activity measurement.

Q5: How can I differentiate between proteasomal and non-proteasomal cleavage of this compound?

To ensure the measured activity is specific to the proteasome, it is essential to include a control group treated with a specific proteasome inhibitor, such as MG132.[4] The proteasome-specific activity is calculated by subtracting the fluorescence signal of the inhibitor-treated sample from the total fluorescence signal of the untreated sample.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High Background Fluorescence 1. Autofluorescence: Some cell types or compounds naturally fluoresce at the assay's excitation/emission wavelengths.[5][6][7] 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent substances. 3. Non-specific Substrate Cleavage: Other proteases in the cell lysate may cleave the this compound substrate.[8]1. Autofluorescence: Include a "no substrate" control to measure the intrinsic fluorescence of your cell lysate. If high, consider using a different lysis buffer or cell washing protocol. Using red-shifted fluorophores, if available for a similar assay, can also help.[6] 2. Contaminated Reagents: Use fresh, high-quality reagents and sterile, nuclease-free water. 3. Non-specific Cleavage: Always include a proteasome inhibitor control (e.g., MG132) to determine the background signal from non-proteasomal proteases.[8]
Low Signal or No Activity 1. Insufficient Cell Number: The number of cells may be too low to generate a detectable signal. 2. Inactive Proteasomes: Proteasome activity may be compromised during sample preparation. 3. Sub-optimal Assay Conditions: Incorrect substrate concentration, buffer pH, or temperature. 4. Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the plate reader.1. Cell Number: Perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range. 2. Sample Preparation: Keep samples on ice throughout the preparation process. Avoid repeated freeze-thaw cycles of the cell lysate. 3. Assay Conditions: Optimize the substrate concentration (typically 50-200 µM).[2] Ensure the assay buffer has the correct pH (usually around 7.5) and the incubation is at 37°C. 4. Instrument Settings: Verify the filter settings on your fluorometer are appropriate for AMC (Ex: ~360 nm, Em: ~460 nm). Optimize the gain setting to maximize signal without saturating the detector.
Non-linear Reaction Rate 1. Substrate Depletion: The substrate is being consumed too quickly, leading to a plateau in the fluorescence signal. 2. Enzyme Instability: The proteasome may be losing activity over the course of the incubation.1. Substrate Depletion: Reduce the amount of cell lysate in the reaction or decrease the incubation time to ensure the measurement is taken during the initial linear phase of the reaction. 2. Enzyme Instability: Ensure the assay buffer conditions are optimal for proteasome stability. Minimize the time between lysate preparation and the assay.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting Errors: Inaccurate pipetting of cell lysate, substrate, or other reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate during incubation.1. Cell Seeding: Ensure a homogenous cell suspension before seeding and use proper pipetting techniques to dispense cells evenly. 2. Pipetting: Use calibrated pipettes and be meticulous with all pipetting steps. 3. Edge Effects: Avoid using the outer wells of the plate for critical samples or fill them with sterile water or PBS to minimize evaporation from adjacent wells.

Experimental Protocols

General Assay Parameters
ParameterRecommended Range/ValueNotes
This compound Concentration 50 - 200 µMOptimal concentration should be determined empirically for each cell type.
Excitation Wavelength ~360 nm
Emission Wavelength ~460 nm
Incubation Temperature 37°C
Proteasome Inhibitor (Control) MG132 (10-50 µM)Include in parallel with untreated samples.
Assay Buffer pH 7.5 - 7.8
Protocol 1: Adherent Cells (e.g., HeLa, A549)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with 100 µL of ice-cold PBS.

    • Add 20-50 µL of ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100) to each well.

    • Incubate the plate on ice for 10-15 minutes with gentle shaking.

    • Centrifuge the plate at 4°C to pellet cell debris.

  • Proteasome Activity Assay:

    • In a new 96-well black plate, add 10-20 µL of the cell lysate supernatant.

    • For inhibitor controls, pre-incubate the lysate with MG132 (final concentration 10-50 µM) for 15 minutes at 37°C.

    • Prepare the reaction mixture containing Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT) and this compound (final concentration 50-200 µM).[1]

    • Add the reaction mixture to each well to initiate the reaction.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-5 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the MG132-treated control from the untreated sample to get the proteasome-specific activity.

    • Normalize the activity to the protein concentration of the lysate, determined by a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Suspension Cells (e.g., Jurkat, K562)
  • Cell Harvesting:

    • Count the cells and centrifuge the required number of cells per sample.

    • Wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication on ice, or 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath).

    • Centrifuge at 4°C to pellet cell debris and collect the supernatant.

  • Proteasome Activity Assay: Follow steps 3 and 4 from Protocol 1.

Signaling Pathways and Experimental Workflows

Signaling Pathway Modulating Proteasome Activity

The ubiquitin-proteasome system is a central hub for cellular signaling. Various pathways can influence proteasome activity, which can be monitored using the this compound assay. For instance, inflammatory cytokines like Interferon-gamma (IFN-γ) can induce the expression of immunoproteasome subunits, altering the proteolytic activity of the cell.

Signaling_Pathway IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR Binds JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT Activates IRF1 IRF-1 JAK_STAT->IRF1 Induces Immunoproteasome_Subunits Immunoproteasome Subunit Genes (e.g., LMP2, LMP7) IRF1->Immunoproteasome_Subunits Transcription Proteasome_Assembly Immunoproteasome Assembly Immunoproteasome_Subunits->Proteasome_Assembly Proteasome_Activity Altered Proteasome Activity Proteasome_Assembly->Proteasome_Activity

Caption: IFN-γ signaling pathway leading to altered proteasome activity.

Experimental Workflow for Investigating Signaling Pathway Modulation

This workflow outlines the steps to investigate the effect of a signaling molecule (e.g., IFN-γ) on proteasome activity using the this compound assay.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Treatment (e.g., IFN-γ vs. Vehicle Control) Cell_Culture->Treatment Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Protein_Quantification Protein Quantification (BCA or Bradford) Cell_Lysis->Protein_Quantification Assay_Setup This compound Assay Setup (+/- Proteasome Inhibitor) Cell_Lysis->Assay_Setup Data_Analysis Data Analysis (Calculate specific activity, normalize to protein) Protein_Quantification->Data_Analysis Fluorescence_Measurement Kinetic Fluorescence Measurement Assay_Setup->Fluorescence_Measurement Fluorescence_Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for studying signaling-mediated changes in proteasome activity.

References

Technical Support Center: Ac-KQL-AMC-Based Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-KQL-AMC-based experiments to measure proteasome activity. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound assays in a question-and-answer format.

Q1: Why is my background fluorescence high?

High background fluorescence can obscure the signal from proteasome activity. Several factors can contribute to this issue:

  • Substrate Autohydrolysis: The this compound substrate may undergo spontaneous hydrolysis over time, releasing the fluorescent AMC molecule. To mitigate this, always prepare fresh substrate solutions and avoid prolonged storage of diluted substrate.

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds. Use high-purity, nuclease-free water and fresh, high-quality reagents.

  • Non-Proteasomal Protease Activity: Other proteases in the cell lysate or sample may cleave the this compound substrate. It is crucial to include a negative control with a specific proteasome inhibitor, such as MG132, to distinguish proteasome-specific activity from off-target effects.[1][2]

  • Well Plate Properties: The type of microplate used can significantly impact background fluorescence. Black, opaque-walled plates with clear bottoms are recommended to minimize well-to-well crosstalk and background.[3][4] Some studies have shown that different plate surface bindings can affect results, so consistency in plate type is key.[4]

Q2: Why is my fluorescence signal weak or absent?

A low or non-existent signal can be frustrating. Consider these potential causes:

  • Inactive Enzyme: The proteasome in your sample may be inactive or present at a very low concentration. Ensure proper sample preparation and storage to maintain enzyme integrity. Avoid repeated freeze-thaw cycles of cell lysates.[1][3] The recommended protein concentration for cell lysates is typically in the range of 2-5 mg/mL.[1][2]

  • Sub-optimal Assay Conditions: The pH, temperature, and buffer composition can all affect enzyme activity. The optimal temperature for proteasome activity is generally 37°C.[3] Ensure your assay buffer is at the correct pH (typically around 7.5) and contains necessary components like ATP and MgCl2 for 26S proteasome activity.

  • Improper Substrate Concentration: The this compound concentration should be optimized for your specific experimental conditions. A typical working concentration is between 50-200 µM.

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for AMC, which are typically around 360 nm for excitation and 460 nm for emission.

Q3: My results are not reproducible. What could be the cause?

Lack of reproducibility can stem from several factors:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider preparing a master mix for reagents.

  • Variable Incubation Times: Ensure that all samples are incubated for the same amount of time and at a constant temperature.

  • Substrate Instability: this compound, especially when in solution, can degrade over time. Prepare fresh substrate dilutions for each experiment and protect them from light. Store the DMSO stock solution at -20°C and avoid multiple freeze-thaw cycles.[5]

  • Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or fill them with a blank solution (e.g., buffer).

Q4: How do I properly dissolve and store the this compound substrate?

Proper handling of the substrate is critical for reliable results:

  • Dissolving: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] Warm the vial to room temperature before opening and vortex gently to ensure it is fully dissolved.

  • Storage: Store the powdered substrate at -20°C.[5] The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all substrate solutions from light.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to this compound-based experiments.

Table 1: Kinetic Parameters of Proteasome Substrates

SubstrateProteasome TypeKM (µM)kcat (s-1)Reference
This compoundConstitutive 20S~100ND[6]
This compoundImmunoproteasomeNDND[6]
Suc-LLVY-AMC20S Proteasome40-700.5-1.5[7]

ND: Not determined in the cited sources.

Table 2: Common Proteasome Inhibitors and Their Properties

InhibitorTarget SpecificityTypical Working ConcentrationKey ConsiderationsReference
MG132Reversible inhibitor of chymotrypsin-like activity10-50 µMAlso inhibits other proteases like calpains and cathepsins. Can be unstable in cell culture media.[8]
EpoxomicinIrreversible inhibitor of the 20S proteasome0.1-1 µMHighly specific for the proteasome.[8]
Bortezomib (Velcade)Reversible inhibitor of the 26S proteasome10-100 nMFDA-approved drug for multiple myeloma.[9]

Experimental Protocols

Detailed Methodology: Measuring Trypsin-Like Proteasome Activity in Cell Lysates

This protocol outlines a standard procedure for measuring the trypsin-like activity of the proteasome in cell lysates using the this compound substrate.

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and a protease inhibitor cocktail that does not inhibit the proteasome). For 26S proteasome activity, include 2 mM ATP and 5 mM MgCl2.[2]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

    • Adjust the protein concentration to 2-5 mg/mL with lysis buffer. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[1][2]

  • Assay Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of a proteasome inhibitor (e.g., MG132) in DMSO.

    • Prepare the Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP).

    • Warm all reagents to 37°C before use.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add the following to triplicate wells:

      • Sample wells: 50 µL of cell lysate and 50 µL of Assay Buffer.

      • Inhibitor control wells: 50 µL of cell lysate pre-incubated with the proteasome inhibitor (e.g., 10 µM MG132 for 30 minutes at 37°C) and 50 µL of Assay Buffer.

      • Blank wells (substrate only): 50 µL of lysis buffer and 50 µL of Assay Buffer.

    • Prepare a working solution of this compound in Assay Buffer to a final concentration of 100 µM (or other desired concentration).

    • To initiate the reaction, add 10 µL of the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the blank wells from all sample and inhibitor control wells.

    • Determine the rate of the reaction (change in fluorescence over time) for each well by calculating the slope of the linear portion of the kinetic curve.

    • The proteasome-specific activity is the difference between the rate in the sample wells and the rate in the inhibitor control wells.

    • Activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

Visualizations

The Ubiquitin-Proteasome System (UPS) Workflow

UPS_Workflow Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation

Caption: Overview of the Ubiquitin-Proteasome System for protein degradation.

This compound Assay Principle

Assay_Principle Substrate This compound (Non-fluorescent) Proteasome Proteasome (Trypsin-like activity) Substrate->Proteasome Products Ac-KQL + AMC (Fluorescent) Proteasome->Products Fluorescence Emission (~460 nm) Products->Fluorescence Light Excitation (~360 nm) Light->Products

Caption: The enzymatic cleavage of this compound leads to a fluorescent signal.

Proteasome Involvement in NF-κB Signaling

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates Ub Ub IkB->Ub ubiquitination NFkB NF-κB GeneExpression Gene Expression (Inflammation, Survival) NFkB->GeneExpression translocates & activates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB releases Proteasome Proteasome Ub->Proteasome Proteasome->IkB degrades

Caption: The proteasome degrades IκB to activate the NF-κB signaling pathway.[10][11][12][13][14]

References

Navigating the Nuances of 96-Well Plates in Ac-KQL-AMC Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the Ac-KQL-AMC fluorogenic substrate to quantify trypsin-like proteasome activity, the choice of a 96-well plate is a critical parameter that can significantly influence assay results. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to plate selection and its impact on assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the best type of 96-well plate for the this compound assay?

For fluorescence intensity assays like the this compound assay, black opaque plates are the recommended choice.[1][2][3] Black plates minimize background fluorescence, light scattering, and well-to-well crosstalk by absorbing stray light.[1][2] This leads to an improved signal-to-noise ratio and greater assay sensitivity.[1] While some protocols for similar proteasome assays may suggest opaque white plates to maximize light signal, this can also increase background fluorescence.[3][4] Therefore, for the this compound assay, which relies on detecting the fluorescence of cleaved AMC, minimizing background is paramount.

Q2: Can I use clear or white 96-well plates for my this compound assay?

It is not recommended to use clear or white plates for the this compound assay. Clear plates are primarily designed for absorbance-based assays and offer poor performance in fluorescence assays due to high crosstalk and background.[5] White plates are optimal for luminescence assays as they reflect and maximize the light signal.[3][5] However, in fluorescence assays, this reflectivity leads to high background signals and increased crosstalk, which can obscure the specific signal from AMC cleavage.[3]

Q3: My assay shows high background fluorescence. Could the plate be the cause?

Yes, high background fluorescence is a common issue that can be attributed to the choice of plate. Using white or clear plates will inherently lead to higher background signals in a fluorescence assay.[3][5] Even when using black plates, the material composition can be a source of autofluorescence.[2] Some plastics may leach fluorescent substances into the assay medium. If you experience high background with a black plate, consider testing plates from a different manufacturer or a plate specifically marketed as having low autofluorescence.

Q4: I need to visualize my cells in the plate before the assay. What plate should I use?

For cell-based this compound assays where cell visualization is necessary, a black plate with a clear, optically compatible bottom is the ideal choice.[3] The black walls will provide the necessary reduction in background and crosstalk for the fluorescence reading, while the clear bottom allows for microscopic examination of the cells. Ensure the plate is also tissue-culture treated to promote cell attachment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Background Signal Use of incorrect plate type (white or clear).Switch to a solid black opaque 96-well plate.[1][2]
Autofluorescence from the plate material.Test black plates from a different manufacturer or those specified for low fluorescence background.
Contamination of wells.Ensure proper handling and storage of plates to avoid dust or chemical contamination.
Low Signal-to-Noise Ratio High background from an inappropriate plate.Use a black opaque plate to reduce background and improve the signal-to-noise ratio.[1]
Quenching of the fluorescent signal.While black plates are recommended, be aware that the black material can quench some of the emitted light.[2] However, the benefit of reduced background typically outweighs this effect.
High Well-to-Well Variability (Crosstalk) Light leakage between wells in clear or white plates.Use a black plate, as the black walls are designed to absorb and block light from adjacent wells.[1][2]
Inconsistent sample mixing or volume.Ensure proper and consistent pipetting techniques for all wells.
Inconsistent Results Between Experiments Variation in plate manufacturing lots.Different lots of plates, even from the same manufacturer, can have slight variations. If possible, use plates from the same lot for a series of related experiments.[6]
Differences in plate surface properties.Be aware that surface coatings or the type of plastic can affect enzyme activity and fluorescence readings.[7]

Data Presentation: Plate Type and its Impact on Fluorescence Assays

Plate Type Expected Signal Intensity Expected Background Expected Signal-to-Blank Ratio Primary Application
Black Opaque Moderate (some quenching)[2]Very LowHighest Fluorescence Intensity, FRET, FP[8]
White Opaque Highest (reflective)[2]HighLowLuminescence, Time-Resolved Fluorescence[5]
Clear LowHighLowestAbsorbance (Colorimetric)[5][8]
Black, Clear Bottom ModerateLowHighFluorescence with cell visualization[3]

This table is a representation of expected performance based on general fluorescence assay principles.

Experimental Protocols

Protocol for Evaluating the Effect of 96-Well Plate Type on this compound Assay Performance

Objective: To determine the optimal 96-well plate type for the this compound assay by comparing the signal-to-background ratio in black, white, and clear plates.

Materials:

  • This compound substrate

  • Purified 20S Proteasome

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5)

  • Solid black, solid white, and clear 96-well plates

  • Fluorescence plate reader with excitation/emission filters for ~360 nm/460 nm

Methodology:

  • Prepare Reagents:

    • Reconstitute the this compound substrate in DMSO to a stock concentration (e.g., 10 mM).

    • Dilute the this compound stock solution in assay buffer to the desired working concentration (e.g., 100 µM).

    • Dilute the purified 20S proteasome in assay buffer to a working concentration.

  • Plate Setup:

    • In triplicate, pipette the following into each of the black, white, and clear plates:

      • Blank Wells: Add assay buffer only.

      • Substrate Control Wells: Add the this compound working solution.

      • Enzyme Reaction Wells: Add the this compound working solution and the 20S proteasome working solution.

  • Incubation:

    • Incubate the plates at 37°C, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the average fluorescence for the substrate control and enzyme reaction wells for each plate type.

    • Determine the signal-to-background ratio for each plate type by dividing the average fluorescence of the enzyme reaction wells by the average fluorescence of the substrate control wells.

    • Plot the kinetic curves (fluorescence vs. time) for each plate type.

Visualizations

Ac_KQL_AMC_Pathway Proteasome Activity on this compound Substrate sub This compound (Non-fluorescent) pro 20S Proteasome (Trypsin-like activity) sub->pro Cleavage prod1 Ac-KQL pro->prod1 prod2 AMC (Fluorescent) pro->prod2 detect Detection (Ex: ~360nm, Em: ~460nm) prod2->detect

Caption: Signaling pathway of this compound cleavage by the proteasome.

Plate_Evaluation_Workflow Workflow for 96-Well Plate Evaluation start Start prep Prepare this compound and Proteasome start->prep plate Pipette into Black, White, and Clear Plates (Blank, Control, Reaction) prep->plate incubate Incubate at 37°C plate->incubate read Read Fluorescence (Ex: ~360nm, Em: ~460nm) incubate->read analyze Analyze Data: - Subtract Blank - Calculate Signal-to-Background - Plot Kinetics read->analyze end Determine Optimal Plate analyze->end

Caption: Experimental workflow for comparing 96-well plate types.

References

Ac-KQL-AMC assay variability and how to improve reproducibility.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and improve the reproducibility of the Ac-KQL-AMC proteasome assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a fluorogenic method used to quantify the trypsin-like activity of the proteasome.[1][2][3][4] The substrate, Ac-Lys-Gln-Leu-AMC (this compound), is cleaved by the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[5] The resulting fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the proteasome's enzymatic activity.[5][6]

Q2: What are the recommended storage and handling conditions for the this compound substrate?

Upon receipt, the lyophilized this compound substrate should be stored at -20°C.[5] After reconstitution in a solvent like DMSO, it is crucial to aliquot the solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles, which can degrade the substrate and lead to increased variability.[5]

Q3: What are the typical working concentrations for the this compound substrate and the enzyme (proteasome)?

The recommended working concentration for the this compound substrate generally ranges from 50 µM to 200 µM.[5][7][8] The optimal concentration of the enzyme (purified proteasome or cell lysate) needs to be determined empirically. The goal is to use an enzyme concentration that results in a linear reaction rate for the desired assay duration.[9]

Q4: How can I be sure the signal I'm measuring is specific to proteasome activity?

To confirm the specificity of the assay, it is essential to include a negative control. This is typically achieved by pre-incubating the enzyme sample with a known proteasome inhibitor, such as MG132, before adding the this compound substrate. A significant reduction in fluorescence in the presence of the inhibitor indicates that the measured activity is indeed from the proteasome.

Troubleshooting Guide

High variability and poor reproducibility are common challenges in fluorescence-based enzyme assays. This guide addresses specific issues you may encounter with the this compound assay.

Problem 1: High Background Fluorescence

Q: My blank and negative control wells show high fluorescence readings. What could be the cause and how can I fix it?

A: High background fluorescence can obscure the true signal from your enzyme activity. Here are the common causes and solutions:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze over time, especially if not stored properly.

    • Solution: Use freshly prepared substrate solution for each experiment. Avoid repeated freeze-thaw cycles by storing the substrate in aliquots.

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds.

    • Solution: Use high-purity, nuclease-free water and fresh buffer solutions. Test each component of the assay individually for fluorescence.

  • Well-to-Well Contamination: Pipetting errors can lead to cross-contamination between wells.

    • Solution: Use fresh pipette tips for each reagent and sample. Be careful not to splash liquid into adjacent wells.

  • Inappropriate Microplate: The type of microplate used can significantly impact background fluorescence.

    • Solution: For fluorescence assays, use black-walled, clear-bottom microplates to minimize light scatter and bleed-through.[6]

  • High Plate Reader Sensitivity: The sensitivity setting on the plate reader may be too high.

    • Solution: Reduce the gain or sensitivity setting on your instrument. While this may lower the overall signal, it can improve the signal-to-background ratio.

Problem 2: Inconsistent Results (High Coefficient of Variation)

Q: I am observing high variability between my replicate wells (high CV%). What are the likely causes and how can I improve precision?

A: A high coefficient of variation (CV) indicates poor precision in your assay.[10] For intra-assay precision, a CV of less than 10% is generally considered acceptable.[11] Here are the common causes of high CV and how to address them:

  • Pipetting Inaccuracy: Small variations in the volumes of enzyme or substrate added can lead to large differences in reaction rates.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.[6]

  • Inconsistent Incubation Times: If you are running an endpoint assay, variations in the time between adding the start reagent and the stop reagent can cause variability.

    • Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously. For kinetic assays, ensure the plate reader measures all wells at consistent intervals.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the microplate can lead to variable results.

    • Solution: Pre-incubate the plate and all reagents at the desired reaction temperature. Ensure your plate reader has stable temperature control.

  • Incomplete Mixing: If the enzyme and substrate are not mixed thoroughly in each well, the reaction rate will be inconsistent.

    • Solution: Gently shake the plate for a few seconds after adding the final reagent to ensure a homogenous reaction mixture.

  • Edge Effects: Wells on the outer edges of the plate can be more susceptible to temperature and evaporation effects, leading to inconsistent results.

    • Solution: Avoid using the outer wells of the plate for your samples. Instead, fill them with buffer or water to create a more uniform environment.

Problem 3: Non-linear Reaction Progress Curves

Q: My kinetic assay data does not show a linear increase in fluorescence over time. What does this mean and how should I analyze my data?

A: A non-linear progress curve can indicate several issues with your assay conditions. It is crucial to use the initial, linear portion of the reaction to calculate the enzyme activity.[12]

  • Substrate Depletion: If the enzyme concentration is too high, the substrate will be consumed rapidly, causing the reaction rate to slow down.

    • Solution: Reduce the enzyme concentration. You may need to perform a titration to find the optimal enzyme concentration that gives a linear response for the desired time.[9]

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay.

    • Solution: Ensure the buffer conditions (pH, ionic strength) are optimal for your enzyme. Some enzymes may require stabilizing agents like BSA or glycerol.

  • Product Inhibition: The product of the reaction (AMC) may be inhibiting the enzyme at high concentrations.

    • Solution: Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed.[12]

  • Instrument Detection Limit Reached: The fluorescence signal may have reached the upper limit of what the plate reader can detect.

    • Solution: Reduce the enzyme concentration or the sensitivity/gain setting on the plate reader.

Data Presentation

Table 1: Impact of Substrate Concentration on Assay Performance (Illustrative Data)
This compound Concentration (µM)Signal-to-Background RatioIntra-Assay CV (%)
258.512.1
5015.28.5
10022.86.2
20023.16.5

This table illustrates that increasing the substrate concentration can improve the signal-to-background ratio, but concentrations above the optimal range may not provide additional benefit and could increase costs.

Table 2: Effect of DMSO Concentration on Proteasome Activity (Illustrative Data)
Final DMSO Concentration (%)Relative Proteasome Activity (%)
0.5100
1.098
2.095
5.085

DMSO is a common solvent for the this compound substrate, but high concentrations can inhibit enzyme activity.[13] It is recommended to keep the final DMSO concentration in the assay below 1-2%.

Table 3: Assay Quality Metrics
ParameterFormulaRecommended Value
Z' Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|> 0.5 for an excellent assay[14]
Intra-Assay CV (%) (SD of replicates / Mean of replicates) * 100< 10%[11]
Inter-Assay CV (%) (SD of control means across plates / Grand mean of control) * 100< 15%[11]

Experimental Protocols

Protocol 1: Optimizing Enzyme Concentration
  • Prepare a series of dilutions of your enzyme source (e.g., purified proteasome or cell lysate) in the assay buffer.

  • Prepare the this compound substrate at a fixed, non-limiting concentration (e.g., 100 µM) in the assay buffer.

  • In a 96-well black, clear-bottom plate, add the assay buffer to all wells.

  • Add the different enzyme dilutions to triplicate wells.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic measurements (e.g., every minute for 30-60 minutes) at Ex/Em = 360/460 nm.

  • Plot the fluorescence signal versus time for each enzyme concentration.

  • Identify the enzyme concentration that results in a robust linear increase in fluorescence for the desired assay duration (e.g., 15-30 minutes). This will be your optimal enzyme concentration.

Protocol 2: Standard this compound Proteasome Activity Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

    • Substrate Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.

    • Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

    • Enzyme Preparation: Dilute the enzyme source (cell lysate or purified proteasome) to the pre-determined optimal concentration in ice-cold assay buffer.

    • Inhibitor Control (Optional): Prepare a solution of MG132 in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well black, clear-bottom plate.

    • For inhibitor controls, add 10 µL of the MG132 solution and pre-incubate for 15 minutes at 37°C. For other wells, add 10 µL of assay buffer.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Initiate the reaction by adding 20 µL of the working substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence kinetically (Ex/Em = 360/460 nm) at 1-minute intervals for 30 minutes.

  • Data Analysis:

    • For each well, plot fluorescence intensity versus time.

    • Determine the linear range of the reaction.

    • Calculate the slope (rate of reaction) of the linear portion of the curve for each well (ΔRFU/min).

    • Average the slopes of the replicate wells.

    • Subtract the average slope of the no-enzyme control (background) from the sample slopes to obtain the net reaction rate.

Visualizations

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP-dependent activation E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub transfer E3 E3 (Ub Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition and Degradation Peptides Peptides Proteasome->Peptides AMC AMC (Fluorescent Product) Proteasome->AMC Ac_KQL_AMC This compound (Substrate) Ac_KQL_AMC->Proteasome Cleavage

Caption: The Ubiquitin-Proteasome Pathway and the role of the this compound substrate.

Troubleshooting_Workflow This compound Assay Troubleshooting Workflow Start Start: Inconsistent or Variable Results Check_Background High Background Fluorescence? Start->Check_Background High_CV High CV% in Replicates? Check_Background->High_CV No Sol_Substrate Use fresh substrate Avoid freeze-thaw Check_Background->Sol_Substrate Yes Nonlinear_Curve Non-linear Kinetic Curve? High_CV->Nonlinear_Curve No Sol_Pipetting Calibrate pipettes Use master mix High_CV->Sol_Pipetting Yes Sol_Enzyme_Conc Optimize/reduce enzyme concentration Nonlinear_Curve->Sol_Enzyme_Conc Yes End Assay Optimized Nonlinear_Curve->End No Sol_Reagents Check reagent purity Use black plates Sol_Substrate->Sol_Reagents Sol_Sensitivity Reduce reader sensitivity/gain Sol_Reagents->Sol_Sensitivity Sol_Sensitivity->High_CV Sol_Temp Ensure stable temp. Pre-incubate plate Sol_Pipetting->Sol_Temp Sol_Mixing Ensure thorough mixing in wells Sol_Temp->Sol_Mixing Sol_Mixing->Nonlinear_Curve Sol_Linear_Range Use initial linear phase for calculation Sol_Enzyme_Conc->Sol_Linear_Range Sol_Linear_Range->End

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

Dealing with Ac-KQL-AMC insolubility issues during stock preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during the preparation of Ac-KQL-AMC stock solutions. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: this compound Insolubility

Issue: Precipitate observed in this compound stock solution.

This guide provides a step-by-step approach to resolving solubility challenges with this compound.

1. Initial Solvent Selection and Concentration:

It is highly recommended to start with Dimethyl Sulfoxide (DMSO) as the solvent for your stock solution. For hydrophobic peptides like this compound, DMSO is generally the most effective solvent.[1][2]

Recommended Starting Stock Concentrations in DMSO:

Concentration (mM)mg of this compoundVolume of DMSO (µL)
101170.4
20185.2
505170.4

Note: The molecular weight of this compound is 586.7 g/mol .

2. Dissolution Protocol:

If you still observe insolubility after using the recommended solvent and concentration, follow this enhanced dissolution protocol.

G

Experimental Protocol: Preparation of a 20 mM this compound Stock Solution

  • Preparation: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Addition of Solvent: To 1 mg of this compound powder, add 85.2 µL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the vial for 1-2 minutes.

  • Sonication: Place the vial in a sonicator water bath and sonicate for 10-15 minutes.

  • Warming (Optional): If particulates are still visible, warm the solution in a 37°C water bath for 10 minutes, with intermittent vortexing.

  • Inspection: A successfully prepared stock solution should be clear and free of visible particles.

  • Storage: Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after adding it to my aqueous assay buffer. How can I prevent this?

A1: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically between 0.1% and 1%. Higher concentrations of organic solvents can often cause precipitation of solutes when added to aqueous solutions and may also affect enzyme activity.

  • Gradual Addition: Add the this compound stock solution to the assay buffer slowly while vortexing or stirring the buffer. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Buffer: Gently warming the assay buffer to the reaction temperature (e.g., 37°C) before adding the stock solution can sometimes improve solubility.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Brij-35 (at a final concentration of ~0.01%), to the assay buffer can help to maintain the solubility of hydrophobic compounds.

Q2: Can I use solvents other than DMSO to prepare my stock solution?

A2: While DMSO is highly recommended, other organic solvents can be used if DMSO is incompatible with your experimental setup.

Alternative Solvents for Hydrophobic Peptides:

SolventConsiderations
Dimethylformamide (DMF)A good alternative to DMSO. Can be cytotoxic in some cell-based assays.
Acetonitrile (ACN)Can be used, but may be less effective than DMSO or DMF for highly hydrophobic peptides.
EthanolGenerally less effective for dissolving hydrophobic peptides but may work at lower concentrations.

Always test the solubility of a small amount of this compound in the alternative solvent before preparing a large stock solution.[2]

Q3: Is it possible to dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended for hydrophobic peptides like this compound as it is likely to be poorly soluble.[2] If you must avoid organic solvents, you can try to dissolve it in a small amount of acidic or basic solution first, depending on the peptide's isoelectric point, and then neutralize it. However, for this compound, starting with a DMSO stock is the most reliable method.

Q4: How does the charge of the peptide affect its solubility?

A4: The overall charge of a peptide plays a significant role in its solubility in aqueous solutions. To determine the theoretical charge of this compound at neutral pH:

  • N-terminus: Acetylated (neutral)

  • Lysine (K): +1

  • Glutamine (Q): 0

  • Leucine (L): 0

  • C-terminus (AMC): Neutral

The peptide has an overall positive charge. For basic peptides (positively charged), if they do not dissolve in water, a small amount of a dilute acidic solution (e.g., 10% acetic acid) can be used to aid dissolution before diluting with the buffer.[1] However, given the hydrophobic nature of this compound, this is secondary to using an organic solvent like DMSO.

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome System and this compound Action

This compound is a substrate for the trypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells.

G

Experimental Workflow: Proteasome Activity Assay

The following diagram outlines a typical workflow for measuring proteasome activity using this compound.

G

References

Impact of enzyme concentration on Ac-KQL-AMC kinetics.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorogenic substrate Ac-KQL-AMC in enzyme kinetic assays.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and what is it used for? This compound is a fluorogenic substrate used to measure the trypsin-like activity of proteasomes.[1][2][3] When cleaved by an active enzyme, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a detectable increase in fluorescence.
What are the optimal excitation and emission wavelengths for detecting AMC fluorescence? The optimal excitation wavelength is approximately 360 nm and the emission wavelength is approximately 460 nm.[1][4]
What is the recommended working concentration for this compound? A general starting concentration range for this compound is 50-200 µM.[1] However, the optimal concentration may vary depending on the specific enzyme and experimental conditions.
How does enzyme concentration affect the reaction rate? As long as the substrate (this compound) is not limiting, increasing the enzyme concentration will lead to a proportional increase in the reaction rate.[5][6] If the substrate is fully bound, adding more enzyme will not increase the reaction velocity.[5]
Why is it important to determine the initial velocity (V₀) of the reaction? The initial velocity, measured during the early linear phase of the reaction, is crucial for accurate kinetic analysis. At this stage, the substrate concentration has not been significantly depleted, and the product concentration is low enough to prevent potential feedback inhibition.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Background Fluorescence 1. Substrate degradation due to light sensitivity or improper storage.[7] 2. High sensitivity settings on the plate reader.[4] 3. Autofluorescence from media components like phenol red or serum.[8]1. Aliquot the substrate and store it at -20°C, protected from light.[1] 2. Reduce the gain or sensitivity settings on the fluorometer.[4] 3. If using cell-based assays, consider measuring in a buffer like PBS or using media without these fluorescent components.[8]
No or Very Low Signal 1. Inactive enzyme. 2. Incorrect assay buffer conditions (e.g., pH, temperature).[9] 3. Insufficient enzyme concentration.1. Use a fresh enzyme preparation and always keep it on ice.[7] 2. Ensure the assay buffer is at the optimal pH and temperature for your specific enzyme and has been brought to room temperature before use.[9] 3. Perform a titration of the enzyme concentration to find the optimal range.
Rapid Signal Plateau (Non-linear kinetics) 1. Enzyme concentration is too high, leading to rapid substrate depletion.[4] 2. Substrate concentration is too low.1. Reduce the amount of enzyme in the reaction. You may need to dilute your cell lysates or purified enzyme.[4] 2. Increase the concentration of this compound to ensure it is not the limiting factor.
High Variability Between Replicates 1. Inaccurate pipetting, especially of small volumes.[9] 2. Uneven distribution of cells or reagents in the well.[8] 3. Insufficient mixing of reagents.[4]1. Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting errors.[9] 2. If applicable, use a plate reader with a well-scanning feature to get a more representative reading.[8] 3. Gently shake the plate before the first reading to ensure a homogenous mixture.[4]

Experimental Protocols

Standard Protocol for this compound Proteasome Activity Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol).[1] Ensure the buffer is at room temperature before use.[9]

  • This compound Substrate Stock Solution: Dissolve the this compound powder in DMSO to create a concentrated stock solution. Store this stock at -20°C in light-protected aliquots.[1]

  • Enzyme Solution: Prepare your purified enzyme or cell lysate. Keep the enzyme on ice throughout the preparation.[7]

2. Assay Procedure:

  • Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).[1]

  • Add 50 µL of the enzyme solution (or cell lysate) to the wells of a black, clear-bottom 96-well plate.[9]

  • To initiate the reaction, add 50 µL of the this compound working solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).[1]

  • Measure the fluorescence intensity kinetically over a set period (e.g., 20 minutes), with readings taken every minute.[1] Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1][4]

3. Data Analysis:

  • Subtract the background fluorescence (from wells containing substrate but no enzyme).[1]

  • Plot the fluorescence intensity versus time.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve. The slope of this linear range represents the rate of substrate cleavage.[4]

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_enzyme Add Enzyme to Plate prep_buffer->add_enzyme prep_substrate Prepare this compound Stock add_substrate Add Substrate & Start Reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution prep_enzyme->add_enzyme add_enzyme->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_rate Calculate Initial Velocity plot_data->calc_rate G start Problem Encountered high_bg High Background? start->high_bg no_signal No/Low Signal? high_bg->no_signal No sol_bg1 Check Substrate Storage (Protect from Light) high_bg->sol_bg1 Yes sol_bg2 Lower Reader Sensitivity high_bg->sol_bg2 Yes non_linear Non-Linear Rate? no_signal->non_linear No sol_ns1 Verify Enzyme Activity no_signal->sol_ns1 Yes sol_ns2 Check Buffer pH/Temp no_signal->sol_ns2 Yes sol_nl1 Decrease Enzyme Conc. non_linear->sol_nl1 Yes sol_nl2 Increase Substrate Conc. non_linear->sol_nl2 Yes G enzyme Enzyme product1 Ac-KQL enzyme->product1 Cleavage substrate This compound (Non-fluorescent) substrate->product1 product2 AMC (Fluorescent) substrate->product2 product1->enzyme product2->enzyme

References

Validation & Comparative

A Comparative Guide to Ac-KQL-AMC and Suc-LLVY-AMC for Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is crucial for understanding cellular processes and for the development of therapeutic agents. Fluorogenic peptide substrates are indispensable tools in this endeavor. This guide provides a detailed comparison of two commonly used substrates: Ac-KQL-AMC for trypsin-like activity and Suc-LLVY-AMC for chymotrypsin-like activity of the proteasome.

Introduction to Proteasome Activity and Fluorogenic Substrates

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a key role in cellular homeostasis. The 20S proteasome core particle houses three distinct catalytic activities: chymotrypsin-like (cleavage after hydrophobic residues), trypsin-like (cleavage after basic residues), and caspase-like (cleavage after acidic residues), corresponding to the β5, β2, and β1 subunits, respectively[1].

Fluorogenic assays provide a sensitive and continuous method for measuring these specific proteasome activities. These assays utilize small peptide substrates conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). Upon cleavage of the peptide by the proteasome, the free AMC is released, resulting in a measurable increase in fluorescence.

This guide focuses on the comparative performance and application of two widely used AMC-based substrates:

  • This compound (Acetyl-Lysyl-Glutaminyl-Leucyl-AMC): A substrate for the trypsin-like activity of the proteasome, primarily mediated by the β2 subunit of both constitutive proteasomes and immunoproteasomes.

  • Suc-LLVY-AMC (Succinimidyl-Leu-Leu-Val-Tyr-AMC): A substrate for the chymotrypsin-like activity , which is the most dominant proteolytic activity of the proteasome, mediated by the β5 subunit [2][3]. It is widely used for assessing the overall proteasome activity.

Performance Comparison

FeatureThis compoundSuc-LLVY-AMC
Target Activity Trypsin-likeChymotrypsin-like
Primary Subunit β2β5
Common Application Measurement of β2 subunit-specific activityGeneral assessment of proteasome activity
Reported Km Higher Km values reported for trypsin-like substrates in general, suggesting lower affinity[4]Generally lower Km values compared to trypsin-like substrates, indicating higher affinity.
Signal-to-Background Can exhibit higher background fluorescence compared to other substrates[5].Generally provides a robust signal-to-background ratio.
Specificity Can be cleaved by other trypsin-like proteases; use of proteasome-specific inhibitors is crucial for accurate measurements in cell lysates.Also susceptible to cleavage by other chymotrypsin-like proteases like calpains[6]; inhibitor controls are essential.
Working Concentration 50 - 200 µM[7]20 - 200 µM[2][6]
Excitation/Emission ~360 nm / ~460 nm[7]~380 nm / ~460 nm[2]

Experimental Protocols

Below are detailed methodologies for performing proteasome activity assays using this compound and Suc-LLVY-AMC.

Preparation of Reagents
  • Substrate Stock Solution: Prepare a 10-50 mM stock solution of this compound or Suc-LLVY-AMC in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Assay Buffer: A common assay buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP (for 26S proteasome activity). The buffer composition may need optimization depending on the sample type.

  • Proteasome Inhibitor (Control): Prepare a stock solution of a potent proteasome inhibitor, such as MG132 (10 mM in DMSO), to determine the proteasome-specific activity.

Proteasome Activity Assay in Cell Lysates
  • Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Sample wells: Cell lysate (20-50 µg of total protein) and assay buffer to a final volume of 50 µL.

    • Inhibitor control wells: Cell lysate (same amount as sample wells), pre-incubated with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C, and assay buffer to a final volume of 50 µL.

    • Blank wells: Assay buffer only (50 µL).

  • Reaction Initiation: Add 50 µL of the 2X working solution of the fluorogenic substrate (this compound or Suc-LLVY-AMC, final concentration 50-100 µM) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the proteasome-specific activity by subtracting the rate of the inhibitor control wells from the rate of the sample wells.

Proteasome Activity Assay with Purified Proteasomes

The protocol is similar to the cell lysate assay, with the main difference being the use of a known amount of purified 20S or 26S proteasome (e.g., 5-20 nM) instead of cell lysate.

Visualizations

Signaling Pathway of Proteasome-Mediated Substrate Cleavage

Proteasome_Activity_Pathway Substrate Fluorogenic Substrate (e.g., this compound or Suc-LLVY-AMC) Proteasome 20S/26S Proteasome Substrate->Proteasome Binding Cleavage Peptide Bond Cleavage Proteasome->Cleavage Peptide Cleaved Peptide Cleavage->Peptide AMC Free AMC (Fluorescent) Cleavage->AMC Fluorescence Fluorescence Emission (~460 nm) AMC->Fluorescence Excitation (~360-380 nm)

Caption: Proteasome-mediated cleavage of AMC-conjugated substrates.

Experimental Workflow for Proteasome Activity Assay

Proteasome_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample_Prep Sample Preparation (Cell Lysate or Purified Proteasome) Plate_Setup Plate Setup in 96-well Plate (Sample, Control, Blank) Sample_Prep->Plate_Setup Substrate_Prep Substrate Preparation (this compound or Suc-LLVY-AMC) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Inhibitor_Prep Inhibitor Control (e.g., MG132) Inhibitor_Prep->Plate_Setup Plate_Setup->Reaction Incubation Incubate at 37°C Reaction->Incubation Fluorescence_Read Kinetic Fluorescence Reading (Ex/Em: ~360-380/~460 nm) Incubation->Fluorescence_Read Data_Analysis Data Analysis (Calculate Rate of Reaction) Fluorescence_Read->Data_Analysis Final_Result Proteasome-Specific Activity Data_Analysis->Final_Result

Caption: Experimental workflow for measuring proteasome activity.

Conclusion

Both this compound and Suc-LLVY-AMC are valuable tools for dissecting the specific catalytic activities of the proteasome.

  • Suc-LLVY-AMC is the substrate of choice for assessing the overall chymotrypsin-like activity, which is the predominant and often rate-limiting step in protein degradation by the proteasome. Its robust performance makes it suitable for a wide range of applications, including high-throughput screening.

  • This compound is essential for specifically investigating the trypsin-like activity of the β2 subunit. While it may be more prone to higher background, with appropriate controls, it provides crucial insights into the differential regulation and function of this specific catalytic site.

For a comprehensive understanding of proteasome function and the effects of potential modulators, it is often beneficial to profile multiple catalytic activities using a panel of specific substrates, including both Suc-LLVY-AMC and this compound. The choice of substrate will ultimately depend on the specific research question and the experimental context. As with any enzymatic assay, careful optimization and the use of appropriate controls, such as proteasome-specific inhibitors, are paramount for obtaining accurate and reproducible data.

References

A Comparative Guide to Fluorogenic Substrates for Immunoproteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative fluorogenic substrates to Ac-KQL-AMC for studying the chymotrypsin-like activity of the immunoproteasome (i20S). The selection of an appropriate substrate is critical for accurately assessing immunoproteasome activity, particularly when developing selective inhibitors or investigating its role in disease. This document outlines the performance of various substrates, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

Introduction to Immunoproteasome Substrates

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). It plays a crucial role in generating peptides for MHC class I antigen presentation. The catalytic activity of the immunoproteasome differs from the constitutive proteasome (c20S), particularly at the β5i (LMP7) subunit, which exhibits enhanced chymotrypsin-like activity.

This compound has been traditionally used to measure this activity. However, a range of alternative substrates have been developed, offering improved specificity and sensitivity. This guide compares the key characteristics of these substrates.

Quantitative Comparison of Fluorogenic Substrates

The following table summarizes the properties and performance of various fluorogenic substrates for both the immunoproteasome and the constitutive proteasome. This allows for a direct comparison to aid in selecting the most specific substrate for your experimental needs.

SubstrateTarget Subunit(s)FluorophoreKey Performance Characteristics
This compound β5i/β5cAMCTraditional substrate for chymotrypsin-like activity.
Ac-ANW-AMC β5i (LMP7)AMCHigh specificity for the immunoproteasome. Shows a significant signal increase (up to 14.8-fold) in IFN-γ-treated cells, indicating a strong preference for the immunoproteasome over the constitutive proteasome.[1]
Ac-PAL-AMC β1i (LMP2)AMCPrimarily used to measure the caspase-like activity of the immunoproteasome. Exhibits a 5.2-fold signal increase in IFN-γ-treated cells.[1]
EWFW-ACC β5i (LMP7)ACCRationally designed substrate with high selectivity for the immunoproteasome.
iso-VQA-ACC β5cACCDesigned for high selectivity towards the constitutive proteasome.
Suc-LLVY-AMC β5c/β5iAMCCommonly used substrate for chymotrypsin-like activity, but it is cleaved by both constitutive and immunoproteasomes.[1][2]
Z-LLE-AMC β1cAMCSubstrate for the caspase-like activity of the constitutive proteasome.[1][2]
Ac-WLA-AMC β5cAMCShows specificity for the constitutive proteasome's chymotrypsin-like activity.[1][3][4][5]

Experimental Protocols

Induction of Immunoproteasome Expression in Cell Culture

Objective: To induce the expression of immunoproteasome subunits in cultured cells for subsequent activity assays.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Recombinant human Interferon-gamma (IFN-γ)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and grow to approximately 30% confluency.

  • Treat the cells with 500 U/mL of IFN-γ for 48 hours to induce the expression of immunoproteasome subunits.[1]

  • As a control, culture a parallel set of cells without IFN-γ treatment to measure constitutive proteasome activity.

  • After incubation, wash the cells with cold PBS before proceeding to lysate preparation.

Preparation of Cell Lysates

Objective: To prepare whole-cell lysates for the measurement of proteasome activity.

Materials:

  • IFN-γ-treated and untreated cells

  • Proteasome Activity Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail.[1]

  • 26-gauge needle and 1-mL syringe

  • Microcentrifuge

Protocol:

  • Lyse the washed cells using the Proteasome Activity Lysis Buffer.

  • Homogenize the cell suspension by passing it through a 26-gauge needle 15 times.[6]

  • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the lysates using a Bradford assay.

  • Aliquot the lysates and store them at -80°C to avoid freeze-thaw cycles.

Fluorometric Proteasome Activity Assay

Objective: To measure the chymotrypsin-like activity of the immunoproteasome and constitutive proteasome using fluorogenic substrates.

Materials:

  • Cell lysates (from IFN-γ-treated and untreated cells)

  • Fluorogenic substrates (e.g., Ac-ANW-AMC, Suc-LLVY-AMC) dissolved in DMSO

  • Proteasome Activity Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT.[1]

  • Immunoproteasome-specific inhibitor: ONX-0914 (for validation)

  • Black 96-well microplate

  • Fluorometric microplate reader

Protocol:

  • Thaw the cell lysates and fluorogenic substrate stocks on ice.

  • Prepare a reaction mixture in the 96-well plate. For each sample, mix 10 µL of cell lysate (containing up to 15 µg of total protein) with the desired concentration of the fluorogenic substrate (e.g., 12.5 µM).[1]

  • Bring the final reaction volume to 100 µL with the Proteasome Activity Assay Buffer.[1]

  • To specifically measure immunoproteasome activity, include control wells where the lysate is pre-incubated with an immunoproteasome-specific inhibitor like ONX-0914 (e.g., 5 µM) for 10 minutes before adding the substrate. The signal from these wells represents non-immunoproteasomal activity and can be subtracted from the total activity.[1]

  • Measure the fluorescence intensity kinetically at 30°C using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 345/445 nm for AMC).[6] Record readings every three minutes.

  • Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve. The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Visualizations

Interferon-gamma Signaling Pathway for Immunoproteasome Induction

The following diagram illustrates the signaling cascade initiated by interferon-gamma (IFN-γ) that leads to the expression of immunoproteasome subunits.

IFN_gamma_signaling cluster_nucleus Nucleus IFNg IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFNg->IFNGR Binds JAK1 JAK1 IFNGR->JAK1 Activates JAK2 JAK2 IFNGR->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates JAK2->STAT1 Phosphorylates STAT1_dimer STAT1 Dimer (pSTAT1) STAT1->STAT1_dimer Dimerizes IRF1 IRF-1 STAT1_dimer->IRF1 Induces Transcription Nucleus Nucleus STAT1_dimer->Nucleus Translocates to PSMB9 PSMB9 (β1i) IRF1->PSMB9 Induces Transcription PSMB10 PSMB10 (β2i) IRF1->PSMB10 Induces Transcription PSMB8 PSMB8 (β5i) IRF1->PSMB8 Induces Transcription Immunoproteasome Immunoproteasome (i20S) PSMB9->Immunoproteasome PSMB10->Immunoproteasome PSMB8->Immunoproteasome

Caption: IFN-γ signaling pathway leading to immunoproteasome subunit expression.

Experimental Workflow for Substrate Comparison

This diagram outlines the key steps involved in comparing the performance of different fluorogenic substrates for immunoproteasome activity.

Substrate_Comparison_Workflow start Start cell_culture Cell Culture (e.g., HeLa) start->cell_culture ifn_treatment IFN-γ Treatment (500 U/mL, 48h) cell_culture->ifn_treatment control_cells Untreated Control Cells cell_culture->control_cells lysate_prep_ifn Prepare Cell Lysate (Immunoproteasome-rich) ifn_treatment->lysate_prep_ifn lysate_prep_control Prepare Cell Lysate (Constitutive Proteasome) control_cells->lysate_prep_control activity_assay Fluorometric Activity Assay lysate_prep_ifn->activity_assay lysate_prep_control->activity_assay substrate_A Substrate A (e.g., Ac-ANW-AMC) activity_assay->substrate_A substrate_B Substrate B (e.g., Suc-LLVY-AMC) activity_assay->substrate_B inhibitor_control Inhibitor Control (ONX-0914) activity_assay->inhibitor_control data_analysis Data Analysis (Compare kinetic rates) substrate_A->data_analysis substrate_B->data_analysis inhibitor_control->data_analysis end End data_analysis->end

Caption: Workflow for comparing immunoproteasome substrate performance.

References

Safety Operating Guide

Personal protective equipment for handling Ac-KQL-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ac-KQL-AMC (Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin), a fluorogenic substrate used to quantify trypsin-like activity of proteasomes. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it poses potential risks that necessitate caution.[1] The material may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile GlovesProvides a barrier against skin contact and potential absorption.[2]
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes or airborne powder.[2][3]
Body Protection Laboratory CoatShields skin and personal clothing from contamination.[2][3]
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of the powder, which can irritate the respiratory tract.[1][4]

Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound. This compound is a powder and should be stored at -20°C upon receipt.[5]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Work in a well-ventilated area (e.g., chemical fume hood) prep_ppe->prep_area Step 1 prep_weigh Carefully weigh the powdered this compound prep_area->prep_weigh Step 2 prep_dissolve Dissolve in DMSO to create a stock solution prep_weigh->prep_dissolve Step 3 exp_dilute Dilute stock solution to working concentration (50-200 µM) prep_dissolve->exp_dilute Step 4 exp_incubate Incubate with proteasome sample exp_dilute->exp_incubate Step 5 exp_read Measure fluorescence (Ex/Em = 360/460 nm) exp_incubate->exp_read Step 6 clean_decontaminate Decontaminate work surfaces exp_read->clean_decontaminate Step 7 clean_dispose_liquid Dispose of liquid waste according to institutional guidelines clean_decontaminate->clean_dispose_liquid Step 8 clean_dispose_solid Dispose of contaminated solid waste in designated containers clean_dispose_liquid->clean_dispose_solid Step 9 clean_remove_ppe Remove and dispose of contaminated PPE clean_dispose_solid->clean_remove_ppe Step 10

Caption: Standard operational workflow for handling this compound.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway

start Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused solutions, etc.) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated tips, tubes, gloves, etc.) waste_type->solid_waste Solid disposal_liquid Dispose in designated 'Hazardous Chemical Waste' container for liquids. liquid_waste->disposal_liquid disposal_solid Dispose in designated 'Solid Chemical Waste' container. solid_waste->disposal_solid consult_ehs Consult Institutional Environmental Health & Safety (EHS) for specific guidelines disposal_liquid->consult_ehs disposal_solid->consult_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.